Product packaging for Zethrene(Cat. No.:CAS No. 214-63-1)

Zethrene

Cat. No.: B12695984
CAS No.: 214-63-1
M. Wt: 302.4 g/mol
InChI Key: UXUXNGMSDNTZEC-UHFFFAOYSA-N
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Description

Evolution of this compound Research and Significance of Open-Shell Diradical Character

The initial discoveries of this compound paved the way for further research into its electronic structure and properties. cdnsciencepub.com A key aspect that emerged from these studies is the significance of its open-shell diradical character. cdnsciencepub.comcore.ac.uknih.govhandwiki.org Unlike most neutral PAHs, which typically have a closed-shell electronic configuration in their ground state, this compound and many of its derivatives exhibit a significant singlet biradical character. acs.orgacs.org This means that in the ground state, there are two unpaired electrons with antiparallel spins, leading to a minimal energy separation between the lowest energy singlet and triplet states. acs.org

The open-shell diradical character is the origin of this compound's unique optical, electronic, and magnetic properties. cdnsciencepub.comacs.org Theoretical studies have indicated that zethrenes show a more rapid increase in radical character and a quicker decrease in the singlet-triplet gap compared to related acenes as the number of benzenoid rings increases. researchgate.net The degree of this diradical character can be quantified using indices like 'y', which measures the effective bond weakness or electron correlation and ranges from 0 (closed-shell) to 1 (pure diradical). acs.org Research has focused on understanding the fundamental relationships between the structure of this compound and its derivatives, their diradical character, and their resulting physical properties. cdnsciencepub.comacs.org These studies are crucial for the tailored design of open-shell singlet diradicaloids with controllable properties for potential applications in organic electronics, nonlinear optics, organic spintronics, and organic photovoltaics. cdnsciencepub.comacs.org Various experimental techniques, including electronic absorption, NMR, ESR, SQUID, Raman spectroscopy, and X-ray crystallography, combined with density functional theory calculations, have been employed to probe the ground-state structures and physical properties of these compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B12695984 Zethrene CAS No. 214-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214-63-1

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene

InChI

InChI=1S/C24H14/c1-5-15-7-3-11-19-22-14-18-10-2-6-16-8-4-12-20(24(16)18)21(22)13-17(9-1)23(15)19/h1-14H

InChI Key

UXUXNGMSDNTZEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C=C4C3=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for Zethrene and Its Derivatives

Classic Synthetic Routes to Parent Zethrene

Early syntheses of this compound established foundational methods for accessing this unique PAH. These routes often involved multi-step sequences starting from readily available precursors.

Chrysene-Based Approaches

One of the earliest reported syntheses of this compound, by Clar in 1955, utilized chrysene (B1668918) as a starting material. cdnsciencepub.comwikipedia.org This route involved a series of reactions, including condensation, cyclization, decarboxylation, reduction, and dehydrogenation, to build the this compound framework. cdnsciencepub.com

Annulene-Derived Pathways

The accidental discovery of this compound formation during attempts to synthesize benzannulated wikipedia.organnulenes by Mitchell, Sondheimer, and Staab in the 1960s revealed alternative pathways to the compound. cdnsciencepub.comwikipedia.org These routes involved annulene intermediates that underwent transannular cyclization and subsequent oxidation to yield this compound. cdnsciencepub.comwikipedia.org For instance, the isomerization of a benzannulated wikipedia.organnulene intermediate to 7,14-dihydrothis compound, followed by oxidation, was found to produce this compound. cdnsciencepub.com

Sulfur Extrusion Methodologies

A sulfur extrusion method for the synthesis of this compound was reported by Kemp, Storie, and Tulloch. wikipedia.orgwikiwand.com This type of reaction typically involves converting an α-halo sulfone into an alkene with the elimination of sulfur dioxide, often in the presence of a base. wikipedia.org While the specific details for this compound synthesis via this method require further exploration of the literature, sulfur extrusion is a known strategy for forming carbon-carbon double bonds. wikipedia.orgd-nb.infogoogle.com

Modern Synthetic Advancements

More recent developments in this compound synthesis have focused on employing transition-metal catalysis and other efficient coupling reactions to construct the this compound core and its derivatives with improved yields and control. cdnsciencepub.comresearchgate.net

Palladium-Catalyzed Cyclodimerization and Desilylation

Palladium-catalyzed cyclodimerization reactions have been successfully applied to the synthesis of substituted zethrenes. cdnsciencepub.com For example, Wu's group reported that Pd-catalyzed cyclodimerization of 1-iodo-8-ethynylnaphthalene derivatives yielded bay-substituted zethrenes in good yields. cdnsciencepub.com This method can involve in situ desilylation steps to facilitate the cyclization and formation of the desired this compound structure. cdnsciencepub.com

Heck Coupling Variations

Heck coupling reactions, which involve the palladium-catalyzed cross-coupling of a vinyl or aryl halide with an alkene, have also been adapted for this compound synthesis. cdnsciencepub.comresearchgate.net A synthetic route reported in 2013 utilized a Heck coupling step starting from a diene precursor, employing stoichiometric amounts of palladium acetate. cdnsciencepub.comresearchgate.net This approach demonstrated the utility of Heck variations in constructing the this compound system. cdnsciencepub.comresearchgate.net

Intramolecular Friedel-Crafts Alkylation and Oxidative Dehydrogenation

A prominent strategy for synthesizing this compound derivatives, including extended ones, involves a sequence of intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various this compound systems, including octathis compound derivatives and super-heptathis compound derivatives. cdnsciencepub.comnih.govresearchgate.net

For instance, octathis compound derivatives have been synthesized using this strategy starting from specific building blocks. researchgate.net Similarly, the challenging synthesis of a laterally extended heptathis compound molecule, the super-heptathis compound derivative SHZ-CF3, was achieved through a multiple selective intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation. nih.govresearchgate.net This method provides a route to access large-size quinoidal PAHs with unique physical properties. nih.gov

Strategies for Stabilization and Extended this compound Synthesis

The intrinsic diradical character of extended zethrenes often leads to high reactivity and poor stability, posing a major hurdle in their synthesis and application. cdnsciencepub.com To overcome this, both thermodynamic and kinetic stabilization strategies are employed to obtain stable materials. cdnsciencepub.comresearchgate.net

Thermodynamic stabilization aims to lower the energy of the high-energy frontier π-electrons, thereby increasing the stability of the molecule. cdnsciencepub.com This can be achieved through extensive electron delocalization across the π-system and by the attachment of electron-withdrawing substituents. cdnsciencepub.comnrel.gov

Electron-withdrawing groups can help to stabilize the diradical character by delocalizing the unpaired electrons and reducing the electron density at the reactive sites. cdnsciencepub.comacs.org The extent of electron delocalization is closely related to the number of aromatic sextet rings that can be gained in the diradical resonance forms. cdnsciencepub.com

Substituent effects, including both inductive and resonance effects, play a crucial role in influencing the electron density distribution and stability of aromatic systems. libretexts.org In the context of zethrenes, the strategic placement of substituents can significantly impact their electronic structure and stability. researchgate.net For example, the attachment of electron-withdrawing imide groups has been shown to improve the stability of this compound diimides. acs.org

Kinetic stabilization involves introducing bulky groups to the most reactive sites of the molecule to physically shield them and prevent undesirable intermolecular reactions, such as polymerization or reaction with oxygen. cdnsciencepub.comresearchgate.netnrel.gov This steric hindrance effectively slows down the decomposition pathways. nrel.govnih.gov

The introduction of bulky substituents, such as triisopropylsilyl (TIPS) ethynyl (B1212043) groups, at the reactive bay regions of extended zethrenes has proven to be an effective kinetic stabilization strategy. cdnsciencepub.com These bulky groups prevent close approach of reactive species, thereby enhancing the stability of the this compound derivatives. cdnsciencepub.comresearchgate.netacs.org

Vertically extended zethrenes are homologues of this compound with additional fused rings extending the π-system in a vertical direction. The synthesis of these extended systems often results in molecules with increased diradical character and thus higher reactivity. cdnsciencepub.commaterialscloud.org

Despite the challenges, synthetic methods have been developed to access stable derivatives of vertically extended zethrenes, such as heptathis compound and nonathis compound derivatives. cdnsciencepub.com These syntheses often incorporate both thermodynamic and kinetic stabilization strategies to obtain isolable compounds. cdnsciencepub.com For instance, stable nonathis compound derivatives have been synthesized through kinetic blocking and the attachment of electron-withdrawing groups. cdnsciencepub.com Recently, new synthetic routes for vertically π-extended this compound derivatives incorporating pyrene (B120774) subunits have also been reported, utilizing methodologies like carbamate-directed peri-C–H alkynylation followed by oxidative cyclodehydrogenation. chemrxiv.orgchemrxiv.orgscilit.com

Laterally extended zethrenes, also referred to as "super-zethrenes," are created by extending the π-system horizontally. cdnsciencepub.comresearchgate.net These compounds are calculated to have even larger diradical characters compared to their vertically extended counterparts. cdnsciencepub.comresearchgate.net

The synthesis of super-zethrenes is particularly challenging due to their inherently high open-shell character and reactivity. materialscloud.orgresearchgate.net However, solution-phase syntheses of derivatives of larger homologues, such as super-heptathis compound and super-octathis compound, have been reported. researchgate.net The synthesis of the first super-heptathis compound derivative, for example, was achieved through an intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation strategy, incorporating both thermodynamic and kinetic stabilization. cdnsciencepub.comnih.gov These super-zethrene derivatives often exhibit broadened signals in their NMR spectra at room temperature, which sharpen at lower temperatures, consistent with their open-shell nature. cdnsciencepub.com

On-Surface Synthesis of this compound Compounds

While significant progress has been made in the solution-phase synthesis of zethrenes and their derivatives, on-surface synthesis under ultrahigh vacuum conditions offers an alternative route, particularly for highly reactive or unstable species. rsc.orgd-nb.info On-surface synthesis allows for the fabrication of molecules directly on a surface, enabling atomic-scale structural and electronic characterization using techniques like scanning tunneling microscopy (STM) and spectroscopy (STS). rsc.orgd-nb.info

Recently, the on-surface synthesis of a this compound compound, specifically super-heptathis compound, on a Au(111) surface has been demonstrated. rsc.orgd-nb.inforsc.orgresearchgate.net This was achieved using a molecular precursor that undergoes thermally induced cyclodehydrogenation and oxidative cyclization on the metal surface. d-nb.info Scanning tunneling spectroscopy investigations of the on-surface synthesized super-heptathis compound revealed an exceedingly low HOMO-LUMO gap. rsc.orgd-nb.inforsc.org Interestingly, in contrast to its open-shell singlet ground state in solution and solid-state, super-heptathis compound appears to adopt a closed-shell ground state when synthesized on the Au(111) surface. rsc.orgd-nb.inforsc.orgresearchgate.net This highlights the influence of the surface environment on the electronic properties of these molecules. The on-surface synthesis approach provides new opportunities for exploring larger this compound systems and their potential applications. rsc.orgmaterialscloud.org

Table of Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
This compound12445035
Heptathis compoundNot explicitly found for parent, derivatives mentioned
Octathis compoundNot explicitly found for parent, derivatives mentioned
Nonathis compoundNot explicitly found for parent, derivatives mentioned
Super-heptathis compoundNot explicitly found for parent, derivatives mentioned
Super-octathis compoundNot explicitly found for parent, derivatives mentioned
SHZ-CF3Not explicitly found
OZ-MNot explicitly found
OZ-FNot explicitly found
OZI-MNot explicitly found
This compound diimidesNot explicitly found for general class, derivatives mentioned
9,9'-(2,6-dimethylnaphthalene-1,5-diyl)dianthracene (precursor for on-surface synthesis)Not explicitly found

This compound (dibenzo[de,mn]tetracene) is a captivating polycyclic aromatic hydrocarbon (PAH) distinguished by its characteristic Z-shape, formed by the fusion of two phenalene (B1197917) units. wikipedia.orgnih.gov This unique architecture leads to interesting electronic properties, where the two peripheral naphthalene (B1677914) units are considered aromatic according to Clar's rule, while the central double bonds exhibit non-aromatic character. wikipedia.org This structural peculiarity makes this compound a molecule of considerable academic interest. wikipedia.org

The parent this compound is a deep-red solid that is sensitive to light, undergoing decomposition within hours under sunlight. wikipedia.org It has a reported melting point of 262 °C. wikipedia.org While the parent compound is classified as closed-shell, its extended counterparts, both vertically and laterally, often exhibit open-shell diradical characteristics. rsc.orgcdnsciencepub.com This diradical nature underpins the unique optical, electronic, and magnetic properties observed in extended this compound systems. cdnsciencepub.com

The synthesis of this compound and its extended derivatives presents notable challenges, primarily due to the inherent reactivity associated with the diradical character of the larger systems. cdnsciencepub.commaterialscloud.org Consequently, significant research efforts have been dedicated to developing efficient synthetic methodologies and stabilization strategies to enable the isolation and study of these compounds. cdnsciencepub.comresearchgate.net

Intramolecular Friedel-Crafts Alkylation and Oxidative Dehydrogenation

A frequently employed synthetic strategy for constructing the this compound core and its derivatives involves a tandem process of intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation. nih.govresearchgate.net This powerful approach has been successfully applied to the synthesis of various this compound systems, including complex extended structures like certain octathis compound and super-heptathis compound derivatives. cdnsciencepub.comnih.govresearchgate.net

For example, specific octathis compound derivatives have been synthesized utilizing this sequential methodology, starting from appropriately designed precursor molecules. researchgate.net Similarly, the challenging synthesis of the laterally extended super-heptathis compound derivative, SHZ-CF3, was accomplished through a carefully controlled multiple selective intramolecular Friedel-Crafts alkylation step followed by oxidative dehydrogenation. nih.govresearchgate.net This synthetic route has proven effective in accessing large, quinoidal PAH structures possessing distinct physical properties. nih.gov

Strategies for Stabilization and Extended this compound Synthesis

The pronounced diradical character in many extended zethrenes leads to high reactivity and limited stability, posing a significant obstacle to their practical applications. cdnsciencepub.com To circumvent this, researchers employ both thermodynamic and kinetic stabilization techniques to render these compounds more robust. cdnsciencepub.comresearchgate.net

Thermodynamic stabilization aims to enhance the intrinsic stability of the molecule by lowering the energy of its frontier π-electrons. cdnsciencepub.com This is primarily achieved through extensive electron delocalization across the conjugated system and by incorporating strategically placed electron-withdrawing substituents. cdnsciencepub.comnrel.gov

Electron-withdrawing groups contribute to the stabilization of the diradical character by facilitating the delocalization of unpaired electrons and reducing electron density at potentially reactive sites. cdnsciencepub.comacs.org The degree of electron delocalization is intimately linked to the number of aromatic sextet resonance structures that can be depicted in the diradical form. cdnsciencepub.com

Substituent effects, encompassing both inductive and resonance contributions, are well-known to influence the electron distribution and stability of aromatic systems. libretexts.org In the context of zethrenes, the judicious choice and placement of substituents can profoundly impact their electronic structure and, consequently, their stability. researchgate.net For instance, the incorporation of electron-withdrawing imide groups has been shown to significantly improve the stability of this compound diimide derivatives. acs.org

Kinetic stabilization focuses on physically protecting the most reactive centers of the molecule from intermolecular reactions, such as dimerization or reactions with atmospheric oxygen, through the introduction of bulky substituents. cdnsciencepub.comresearchgate.netnrel.gov This steric shielding effectively hinders the approach of reactive species, thereby slowing down degradation pathways. nrel.govnih.gov

The incorporation of bulky groups, such as triisopropylsilyl (TIPS) ethynyl moieties, at the reactive bay regions of extended zethrenes has proven to be an effective strategy for kinetic stabilization. cdnsciencepub.com These voluminous groups create steric hindrance that prevents unwanted side reactions, leading to enhanced stability of the this compound derivatives. cdnsciencepub.comresearchgate.netacs.org

Vertically extended zethrenes are homologues formed by the fusion of additional aromatic rings along the vertical axis of the this compound core. As the extent of π-conjugation increases in these systems, their diradical character often becomes more pronounced, leading to increased reactivity. cdnsciencepub.commaterialscloud.org

Despite the synthetic challenges posed by their reactivity, stable derivatives of vertically extended zethrenes, including heptathis compound and nonathis compound derivatives, have been successfully synthesized. cdnsciencepub.com These syntheses typically integrate both thermodynamic and kinetic stabilization strategies to enable the isolation of these compounds. cdnsciencepub.com For example, stable nonathis compound derivatives have been obtained through a combination of kinetic blocking and the incorporation of electron-withdrawing substituents. cdnsciencepub.com Recent advancements include new synthetic routes for vertically π-extended this compound derivatives featuring fused pyrene units, employing methodologies such as carbamate-directed peri-C–H alkynylation followed by oxidative cyclodehydrogenation. chemrxiv.orgchemrxiv.orgscilit.com

Laterally extended zethrenes, also known as "super-zethrenes," are formed by extending the π-system horizontally from the this compound core. cdnsciencepub.comresearchgate.net Theoretical calculations suggest that these compounds possess even higher diradical characters compared to their vertically extended counterparts. cdnsciencepub.comresearchgate.net

The synthesis of super-zethrenes is particularly demanding due to their intrinsically high open-shell character and associated reactivity. materialscloud.orgresearchgate.net Nevertheless, solution-phase synthetic routes to derivatives of larger super-zethrene homologues, such as super-heptathis compound and super-octathis compound, have been reported. researchgate.net The synthesis of the first super-heptathis compound derivative, for instance, was accomplished through a strategy involving intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation, incorporating both thermodynamic and kinetic stabilization elements. cdnsciencepub.comnih.gov Notably, these super-zethrene derivatives often exhibit temperature-dependent NMR spectra, with broadened signals at room temperature that sharpen upon cooling, consistent with their open-shell nature. cdnsciencepub.com

Synthesis of Vertically Extended Zethrenes

On-Surface Synthesis of this compound Compounds

Complementary to solution-phase methods, on-surface synthesis under ultrahigh vacuum conditions provides an alternative and powerful approach for the construction of this compound compounds, particularly those that are highly reactive or unstable in solution. rsc.orgd-nb.info This technique allows for the fabrication of molecules directly on a solid surface, enabling their characterization at the atomic scale using techniques such as scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS). rsc.orgd-nb.info

Recently, the on-surface synthesis of a this compound derivative, specifically super-heptathis compound, on a Au(111) surface has been successfully demonstrated. rsc.orgd-nb.inforsc.orgresearchgate.net This was achieved by depositing a molecular precursor onto the gold surface and inducing cyclization and dehydrogenation reactions through thermal annealing. d-nb.info Scanning tunneling spectroscopy studies of the on-surface synthesized super-heptathis compound revealed a remarkably small HOMO-LUMO gap. rsc.orgd-nb.inforsc.org Interestingly, unlike its open-shell singlet ground state observed in solution and solid phases, super-heptathis compound appears to adopt a closed-shell ground state when synthesized on the Au(111) surface. rsc.orgd-nb.inforsc.orgresearchgate.net This finding underscores the significant influence of the surface environment on the electronic properties of these molecules. On-surface synthesis opens new avenues for exploring larger this compound systems and their potential applications in fields like molecular spintronics. rsc.orgmaterialscloud.org

Electronic Structure and Aromaticity in Zethrene Systems

Diradical Character and Ground Electronic States

A key feature of extended zethrenes is their propensity to exist as open-shell singlet biradicals in their ground state. nih.govwikipedia.orghandwiki.orgvrachi.name This contrasts with the parent zethrene and some substituted derivatives, which can have a closed-shell ground state. vrachi.name The presence of two unpaired electrons with antiparallel spins in the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) contributes to this biradical character. This open-shell singlet ground state is often found to be more stable than the corresponding closed-shell singlet or triplet biradical states in higher this compound homologs. vrachi.name Experimental techniques such as variable-temperature Nuclear Magnetic Resonance (VT NMR), Electron Spin Resonance (ESR), and Superconducting Quantum Interference Device (SQUID) measurements, often complemented by Density Functional Theory (DFT) calculations, are employed to confirm and characterize this ground state. vrachi.name

Singlet-Triplet Energy Gap Analysis

The energy difference between the lowest-lying singlet state (S₀) and the lowest triplet state (T₁) is known as the singlet-triplet energy gap (ΔE_S-T). This compound biradicaloids are characterized by a small ΔE_S-T. nih.govvrachi.name A smaller singlet-triplet gap is intimately related to a higher degree of diradical character. nih.gov This small energy gap allows for thermal population of the triplet state at room temperature, which can be probed experimentally. Studies have shown that the ΔE_S-T decreases more rapidly in the this compound series compared to acenes as the number of benzenoid rings increases, highlighting the influence of the spatial localization of frontier molecular orbitals. nih.gov

Isomeric Effects on Diradical Character

The structural arrangement of the fused rings in this compound isomers significantly impacts their diradical character and ground electronic state. nih.gov Different fusion modes can lead to variations in the extent of electron delocalization and the number of aromatic sextets that can be drawn in resonance structures, consequently affecting the stability of the biradical form. nih.gov For instance, studies on isomeric dibenzoheptazethrenes and octazethrenes have demonstrated that different connectivity patterns result in distinct diradical character values, as supported by both experimental and theoretical investigations. nih.gov This highlights the critical role of molecular design in tuning the electronic properties of this compound systems.

Table 1: Diradical Character (y₀) and Singlet-Triplet Gap (ΔE_S-T) for Selected this compound Derivatives

CompoundDiradical Character (y₀)ΔE_S-T (kcal/mol)Ground StateReference
Heptathis compound-DI~0.465-5.8 to -7.5Open-shell singlet vrachi.name
Octathis compound-TIPS0.56Not specifiedOpen-shell singlet nih.gov
Nonathis compound (HR-NZ)0.48-5.2Open-shell singlet nih.gov
Dibenzoheptathis compound Isomer 1 (Derivative 39)0.309Not specifiedNot specified nih.gov
Dibenzoheptathis compound Isomer 2 (Derivative 40)0.576Not specifiedNot specified nih.gov
Dibenzooctathis compound Isomer 1 (DBOZ1)0.35Not specifiedOpen-shell singlet
Dibenzooctathis compound Isomer 2 (DBOZ2)0.58Not specifiedOpen-shell singlet

Note: Diradical character values and singlet-triplet gaps can vary depending on the specific derivative and the experimental or computational method used.

Aromaticity Concepts in this compound Chemistry

The aromaticity of this compound systems is a complex topic, particularly in the context of their open-shell nature. Traditional aromaticity rules are extended and adapted to explain the stability and electronic structure of these compounds.

Clar's Rule and Aromatic Sextet Contribution to Diradical Character

Clar's aromatic sextet rule, which posits that the resonance structure with the maximum number of disjoint aromatic sextets is the most significant for the properties of a PAH, has been extended to open-shell singlet diradicaloids, including zethrenes. nih.govhandwiki.orgvrachi.name In this extended framework, the number of aromatic sextets that can be drawn in the diradical resonance forms plays a crucial role in determining the diradical character. nih.govhandwiki.orgvrachi.name A greater number of aromatic sextets gained upon transitioning to the diradical form leads to increased stabilization of the open-shell singlet state and thus a higher diradical character. nih.govhandwiki.orgvrachi.name This concept helps explain the observed differences in diradical character among this compound homologs and isomers. nih.gov

Pro-aromaticity and Aromaticity Recovery in this compound Biradicals

Extended zethrenes feature a central quinoidal or p-quinodimethane-like unit. wikipedia.orgvrachi.name This central core is considered pro-aromatic, meaning it has a tendency to become aromatic upon structural or electronic changes. wikipedia.orgvrachi.name The formation of the biradical in this compound systems is intimately linked to the recovery or gain of aromaticity in this central unit or other parts of the molecule through resonance. wikipedia.orgvrachi.name This aromaticity recovery provides significant stabilization to the open-shell singlet biradical form, acting as a driving force for its emergence as the ground state. wikipedia.org This concept is crucial for understanding the relative stability of the open-shell singlet state compared to the closed-shell quinoidal structure in these fascinating molecules.

Competition between Quinoidal Closed-Shell and Aromatic Open-Shell Forms

A key aspect of this compound chemistry is the delicate balance between a closed-shell structure with a quinoidal character in the central core and an open-shell, biradical form where aromaticity is recovered in this central unit. aip.orgresearchgate.net This competition is a characteristic feature of zethrenes and related structures like p-quinodimethane-linked bisphenalenyls. nih.govacs.org

In the closed-shell quinoidal form, the central ring exhibits bond length alternation consistent with distinct single and double bonds rather than being fully aromatic. wikipedia.orgaip.org However, the "pro-aromatic" nature of this quinoidal module can drive the system towards an open-shell biradical state. aip.orgrsc.org This transition involves the formal breaking of a π-bond in the quinoidal structure, which is energetically compensated by the gain in aromatic resonance energy in the resulting biradical form. bilkent.edu.tr

Theoretical studies and experimental evidence, including Raman spectroscopy and X-ray crystallography, have been used to investigate this competition. aip.orgnih.govresearchgate.net For instance, heptathis compound diimide (HZ-DI) shows a degree of aromatization in its central ring in the ground state, indicating a biradical character. aip.org In contrast, TIPS-substituted heptathis compound (HZ-TIPS) tends to maintain a quinoidal pattern in the central ring, aligning with its more closed-shell character. aip.orgresearchgate.net The relative stability of these forms is influenced by factors such as the size of the this compound core and the nature of substituents. aip.org

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of molecules like this compound. geomatejournal.comossila.com These orbitals define the boundary between occupied and unoccupied electron states and play a critical role in determining a molecule's ability to donate or accept electrons. ossila.com

Spatial Localization of Unpaired Electrons and FMOs

In this compound systems with open-shell character, the spatial localization of unpaired electrons is a significant feature. Unlike some other radical systems where unpaired density might be delocalized over the entire molecule, in zethrenes and related structures, the radical character is often localized over specific positions, particularly within or near the central quinoidal unit and the terminal phenalene (B1197917) groups. nih.gov

Studies on heptathis compound (4) and its dibenzo-extended derivatives (5 and 6) show that the unpaired density is primarily distributed over certain carbon atoms. For heptathis compound (4), the unpaired density is mostly located at positions C4/12. In the case of 1,2:9,10-dibenzoheptathis compound (5), the unpaired density extends to the atom pair C5/13, with significant density within the benzene (B151609) ring connecting the two phenalenyl segments. For the isomer 5,6:13,14-dibenzoheptathis compound (6), the unpaired density is notably enhanced compared to 4 and 5. nih.gov

HOMO-LUMO Gap Analysis and its Significance

The HOMO-LUMO energy gap is a fundamental parameter that provides insights into the electronic properties, chemical stability, and reactivity of a molecule. geomatejournal.comresearchgate.netajchem-a.comschrodinger.com A large HOMO-LUMO gap is generally associated with greater stability and lower chemical reactivity, while a smaller gap indicates higher reactivity and lower stability. geomatejournal.comajchem-a.com

In this compound derivatives, the size of the HOMO-LUMO gap is closely related to their electronic ground state (closed-shell vs. open-shell) and diradical character. cdnsciencepub.combilkent.edu.trresearchgate.net For instance, a large energy gap in HZ-TIPS (1.47 eV) is associated with a smaller diradical character and behavior closer to a typical closed-shell PAH. cdnsciencepub.comresearchgate.net Conversely, heptathis compound diimide (HZ-DI) exhibits a smaller energy gap (0.99 eV), which leads to more efficient mixing of HOMO and LUMO in the ground state and a larger diradical character. cdnsciencepub.com

The HOMO-LUMO gap can be influenced by structural modifications and is a key factor in determining the potential applications of this compound derivatives in organic electronics, such as their use as near-infrared dyes and charge transport materials. cdnsciencepub.comresearchgate.net

Here is a table summarizing some reported HOMO-LUMO gap values for this compound derivatives:

CompoundHOMO-LUMO Gap (eV)Ground StateDiradical Character (y₀)Source
HZ-TIPS1.47Closed-shellSmaller cdnsciencepub.comresearchgate.net
HZ-DI0.99Open-shell singletLarger cdnsciencepub.comresearchgate.net
Octathis compound (OZ-TIPS)-Open-shell singlet0.56 (experimental) cdnsciencepub.comresearchgate.net

Influence of Structural Modifications on Electronic States

Structural modifications to the this compound core can significantly impact its electronic states, particularly the balance between closed-shell and open-shell character and the degree of radical character.

Effect of Benzenoid Ring Extension on Radical Character

Extending the π-conjugated system of zethrenes by adding more benzenoid rings has a profound effect on their electronic properties. Theoretical studies indicate that increasing the number of benzenoid rings in the this compound series leads to a more rapid increase in radical character and a quicker decrease in the singlet-triplet energy gap compared to related acenes. cdnsciencepub.comresearchgate.net

Higher order zethrenes, such as heptathis compound and octathis compound, are considered pro-aromatic PAHs where the open-shell diradical form gains additional aromatic resonance energy compared to the closed-shell quinoidal form. cdnsciencepub.combilkent.edu.trresearchgate.net This gain in aromaticity in the diradical resonance forms stabilizes the open-shell singlet state and enhances the diradical character. cdnsciencepub.comrsc.orgchemrxiv.org

The spatial localization of unpaired electrons also changes with the extension of the benzenoid system. In longer zethrenes, the unpaired electron density can be significantly enhanced and distributed over a larger part of the molecule, including the extended benzenoid units. nih.gov This increased spin delocalization contributes to the stability of the open-shell singlet ground state. researchgate.net

Lateral extension of the this compound core, leading to "super-zethrene" compounds, also significantly enhances the degree of open-shell character. cdnsciencepub.comresearchgate.net For instance, super-zethrene and super-heptathis compound are calculated to have substantial diradical characters. cdnsciencepub.com

Here is a table illustrating the trend of diradical character with increasing benzenoid rings and structural modifications:

This compound SystemStructural ModificationDiradical Character (y₀)NotesSource
This compoundParentLowerMore closed-shell like cdnsciencepub.comresearchgate.net
Heptathis compound (HZ)+1 central ringIncreasedSinglet biradical stabilized aip.orgnih.gov
Octathis compound (OZ-TIPS)+2 central ringsHigher (0.56 exp.)Open-shell singlet ground state cdnsciencepub.comresearchgate.net
Dibenzo-heptathis compound (6)Lateral extensionEnhancedIncreased unpaired density localization nih.gov
Super-zethreneLateral extension0.538 (calc.)Significantly enhanced open-shell cdnsciencepub.comresearchgate.net
Super-heptathis compoundLateral extension0.71 (calc.)Significantly enhanced open-shell cdnsciencepub.comresearchgate.net

This demonstrates that extending the π-system, particularly through the addition of benzenoid rings in the central region or lateral extension, is an effective strategy for tuning the radical character and electronic ground state of this compound systems. cdnsciencepub.comaip.orgnih.govresearchgate.net

Impact of Substituents (Electron-Withdrawing, Bulky Groups) on Biradical Properties

The introduction of substituents to the this compound core is a common strategy to modulate its electronic structure, stability, and biradical properties taylorfrancis.comcdnsciencepub.comresearchgate.net.

Bulky Groups: Bulky groups, such as triisopropylsilylethynyl (TIPS) groups or mesityl groups, are primarily used for kinetic stabilization taylorfrancis.comcdnsciencepub.com. By introducing steric hindrance at the reactive sites, typically the bay regions, bulky groups can prevent intermolecular reactions and improve the compound's stability in ambient conditions taylorfrancis.comcdnsciencepub.comacs.orgacs.org. While bulky groups like TIPS can stabilize the closed-shell quinoidal structure if they are not significantly involved in π-conjugation, their primary role is kinetic protection aip.org.

Combining both strategies, such as incorporating both electron-withdrawing and bulky groups, is often necessary to obtain stable extended this compound derivatives cdnsciencepub.com.

Data on the effect of substituents on diradical character:

CompoundSubstituentsDiradical Character (y₀)Singlet-Triplet Gap (ΔES-T) (kcal/mol)StabilitySource
Heptathis compound diimide (HZ-DI)Imide groups0.465-5.8 to -7.5 (calculated)Can be separated, lacks sufficient stability cdnsciencepub.com
Nonathis compound derivative (HR-NZ)Kinetic blocking, electron-withdrawing group0.48-5.2Reasonably stable cdnsciencepub.com
Octathis compound derivative (OZ-TIPS)TIPS0.56 (experimental)Low (thermally populated triplet observed)Open-shell singlet ground state aip.org
Octathis compound derivative (OZ-M/OZ-F)Mesityl or Pentafluorophenyl0.35 / 0.34-Good stability in ambient environment acs.org
Octathis compound isomer (OZI-M)Mesityl0.58-High reactivity, easily oxidized acs.org
Zethrenebis(dicarboximide)Electron-withdrawing dicarboximide groups--Stable, closed-shell ground state researchgate.net
7,14-Diaryl-substituted this compound diimidesDiaryl, electron-withdrawing imide groups--Improved stability researchgate.netacs.org

Ground State Transition in Different Environments (e.g., On-Surface)

The electronic ground state of this compound and its derivatives can be influenced by their environment, particularly when deposited on a surface. While many this compound derivatives exhibit an open-shell singlet ground state in solution or solid state, this can change upon interaction with a substrate. researchgate.netrsc.orgrsc.orgnih.gov

On-surface synthesis and characterization of this compound analogues have revealed interesting ground state transitions. For instance, super-heptathis compound, a laterally extended this compound, has been synthesized on a Au(111) surface. researchgate.netrsc.orgrsc.org Scanning tunneling spectroscopy (STS) investigations of super-heptathis compound on Au(111) suggest that it likely adopts a closed-shell ground state on the surface, in contrast to its open-shell singlet ground state in solution and solid state. researchgate.netrsc.orgrsc.org This transition is accompanied by an exceedingly low HOMO-LUMO gap of 230 meV on the Au(111) surface. researchgate.netrsc.orgrsc.org

The interaction between the molecule and the surface, including hybridization of molecular orbitals with surface states, can play a crucial role in determining the ground state. researchgate.net The nature of the substrate and the strength of the molecule-surface interaction can influence the balance between the quinoidal closed-shell and biradical open-shell forms.

Studies on the surface molecular doping of inorganic perovskites using this compound molecules have also provided insights into interfacial interactions. researchgate.netntu.edu.sg For example, while TIPS-substituted heptathis compound (HZ-TIPS) with a closed-shell ground state was suggested to contribute to the formation of an interfacial dipole on a CsPbBr₃ perovskite single crystal, the octathis compound analogue (OZ-TIPS) with an open-shell singlet biradical character showed a different trend, indicating a hole transfer process. researchgate.netntu.edu.sg

The study of zethrenes on surfaces provides a platform to explore their intrinsic properties and potential applications in areas like spintronics and molecular electronics, where the ground state and magnetic properties are critical. researchgate.netrsc.orgacs.org

Table 1: Selected this compound Derivatives and Properties

CompoundKey Structural FeaturesGround State (Solution/Solid)Ground State (On Surface)Diradical Character (y₀)HOMO-LUMO Gap (On Surface)
This compoundParent compoundSinglet (biradicaloid)Not specifiedVaried in derivativesNot specified
Heptathis compound diimide (HZ-DI)Extended, electron-withdrawing imide groupsOpen-shell singletNot specified0.465Not specified
Octathis compound derivative (OZ-TIPS)Extended, bulky TIPS groupsOpen-shell singletNot specified0.56Not specified
Super-heptathis compoundLaterally extended heptathis compoundOpen-shell singletLikely closed-shell (Au(111))High230 meV (Au(111))
Super-nonathis compoundLaterally extended nonathis compoundOpen-shell singletOpen-shell singlet (Au(111))Large1 eV (Au(111))
Zethrenebis(dicarboximide)Electron-withdrawing dicarboximide groupsClosed-shellNot specified-Low band gap
7,14-Diaryl-substituted this compound diimidesDiaryl, electron-withdrawing imide groups, bay-substitutedNot specifiedNot specified--

Structural Elucidation Techniques

Structural determination is a fundamental step in understanding the properties of any chemical compound. For this compound derivatives, techniques like X-ray crystallography and NMR spectroscopy are invaluable in confirming the molecular architecture and probing subtle structural nuances.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For this compound and its derivatives, this method provides definitive information about bond lengths, bond angles, planarity, and crystal packing. X-ray crystallographic analysis of parent this compound has clearly revealed the fixed double bond character within its structure. wikipedia.orgcdnsciencepub.comwikiwand.com This observation is consistent with theoretical predictions based on Clar's rule, which suggests that the central double bonds are not aromatic. wikipedia.org

Studies on substituted zethrenes further highlight the utility of X-ray crystallography. For instance, the crystal structures of derivatives like 2,11-di-tert-butylthis compound have been determined, providing insights into how bulky substituents affect the molecular geometry and packing. rsc.orgresearchgate.net Similarly, X-ray diffraction has been used to characterize the structure of 2,11-diphenylthis compound handwiki.org and spiro-annulated this compound derivatives aip.org. These studies often reveal deviations from perfect planarity induced by steric interactions of substituents, which can, in turn, influence the electronic properties. rsc.orgresearchgate.nethandwiki.orgaip.orgnih.govnih.gov X-ray diffraction has also been applied to thin films of this compound to study their solid-state structure and packing relevant to their use in organic electronic devices. rsc.org

NMR spectroscopy is a versatile technique that provides detailed information about the local electronic environment of atomic nuclei within a molecule. For this compound compounds, ¹H NMR is particularly useful for confirming the molecular symmetry and identifying different proton environments. The chemical shifts and coupling patterns observed in ¹H NMR spectra provide a fingerprint for the specific this compound derivative. rsc.orgrsc.org

Variable-temperature (VT) ¹H NMR spectroscopy is especially powerful for studying molecules with potential open-shell character, such as some this compound derivatives. Broadening of NMR signals at higher temperatures, which sharpen upon cooling, is a strong indication of a thermally accessible paramagnetic species, often a triplet excited state in equilibrium with a singlet ground state. cdnsciencepub.comresearchgate.netnih.govresearchgate.netresearchgate.net This phenomenon has been observed in the VT ¹H NMR spectra of certain heptathis compound diimide derivatives, providing evidence for an open-shell singlet ground state with a small singlet-triplet energy gap. cdnsciencepub.comresearchgate.net In contrast, some dibenzothis compound isomers show no NMR signal broadening even at elevated temperatures, suggesting a more closed-shell character in solution. cdnsciencepub.com NMR measurements have also been used to characterize the electronic structures of charged species, such as the dianions of helical this compound analogues. researchgate.net

X-ray Crystallographic Analysis

Electronic and Spin State Characterization

Beyond structural determination, understanding the electronic structure and spin state is crucial for this compound derivatives, particularly given their potential for diradical character. Techniques like UV-Vis-NIR, ESR, and SQUID measurements provide direct probes of these properties.

Electronic absorption spectroscopy in the Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) range is a fundamental tool for investigating the electronic transitions in molecules. For this compound compounds, the UV-Vis-NIR spectrum is highly sensitive to the extent of π-conjugation and the nature of the ground electronic state. wikipedia.orgresearchgate.nethandwiki.orgnih.govrsc.orgnih.govchemrxiv.org

Compounds with significant open-shell diradical character often exhibit characteristic low-energy absorption bands in the NIR region. wikipedia.orgnih.govrsc.orgnih.govchemrxiv.org The presence and intensity of these bands can serve as an indicator of the degree of diradical character and the size of the HOMO-LUMO gap. cdnsciencepub.comresearchgate.net For example, extended zethrenes and their analogues with moderate diradical characters display long-wavelength absorption in the NIR region. cdnsciencepub.com The absorption spectra of heptathis compound diimide derivatives show red-shifted absorption compared to this compound diimide, with shoulders appearing in the lower-energy side, indicating a different ground-state electronic structure. cdnsciencepub.com UV-Vis-NIR spectroelectrochemical studies are also employed to characterize the electronic structures of electrochemically generated charged species, such as radical cations and anions of this compound derivatives. aip.orgresearchgate.netresearchgate.netresearchgate.net

Table 1 presents representative UV-Vis-NIR absorption data for selected this compound derivatives.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Reference
This compound (solution)Benzene550Not specified cdnsciencepub.com
HZ-DIChloroformRed-shifted vs ZDI, shoulders at 747, 827Not specified cdnsciencepub.com
Compound 72Not specified9152.49 × 10⁵ cdnsciencepub.com
Compound 73Not specified9554.54 × 10⁴ cdnsciencepub.com
Compound 74Not specified10886.65 × 10⁵ cdnsciencepub.com
Compound 75Not specified11366.44 × 10⁵ cdnsciencepub.com

ESR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons. It is a direct experimental method to confirm and characterize the presence of radical character in this compound compounds. wikipedia.orgnih.govresearchgate.netchemrxiv.org

The observation of an ESR signal, particularly at variable temperatures, provides evidence for the existence of paramagnetic species. For this compound derivatives with open-shell singlet ground states and thermally accessible triplet excited states, an ESR signal corresponding to the triplet state can be observed, often becoming more intense at higher temperatures due to increased thermal population of the triplet level. cdnsciencepub.comnih.govresearchgate.netresearchgate.net Analysis of the ESR spectrum, including the g-value and zero-field splitting parameters (D and E), can provide information about the spin distribution and the nature of the triplet state. wikipedia.orgnih.govresearchgate.netchemrxiv.org A broad ESR signal with a g-value close to the free electron value (g_e = 2.0023) is often observed for diradical species. cdnsciencepub.com Weak ESR signals have been detected for certain heptathis compound diimide derivatives in powder form at room temperature. cdnsciencepub.comresearchgate.net Low-temperature ESR measurements have also been used to confirm the triplet ground state in some this compound analogues. cdnsciencepub.com In situ ESR spectroelectrochemical investigations can elucidate the spin properties of radical cation and anion species. researchgate.net

SQUID magnetometry is a sensitive technique for measuring the magnetic susceptibility of materials as a function of temperature and applied magnetic field. For this compound derivatives, SQUID measurements are used to quantitatively determine the spin state and the energy gap between the singlet ground state and the triplet excited state (ΔE_ST). wikipedia.orghandwiki.orgnih.govresearchgate.net

Temperature-dependent magnetic susceptibility data obtained from SQUID measurements can be analyzed using theoretical models, such as the Bleaney-Bowers equation, to extract the value of ΔE_ST. wikipedia.orgnih.govresearchgate.net A positive ΔE_ST indicates a singlet ground state with a thermally accessible triplet state, while a negative ΔE_ST suggests a triplet ground state. SQUID measurements have been employed to estimate the singlet-triplet energy gap in various this compound derivatives, including compound 48 (estimated ΔE_ST ≈ -0.94 kcal/mol) cdnsciencepub.com, OZ-TIPS (contributing to the estimation of diradical character) cdnsciencepub.com, and the nonathis compound derivative HR-NZ (ΔE_ST = -5.2 kcal/mol) researchgate.netacs.orgresearchgate.net. These measurements provide crucial experimental data supporting the theoretical predictions of open-shell character and the magnitude of the singlet-triplet splitting in these systems. SQUID measurements have also shown that the ΔE_ST can be effectively "tuned" in series of this compound-based molecules by structural modifications. researchgate.net

Table 2 summarizes representative singlet-triplet energy gap data obtained from SQUID measurements for selected this compound derivatives.

CompoundΔE_ST (kcal/mol)Reference
Compound 48≈ -0.94 cdnsciencepub.com
HR-NZ-5.2 researchgate.netacs.orgresearchgate.net

Raman Spectroscopy for Ground State Elucidation

Raman spectroscopy serves as a powerful tool for evaluating the ground electronic state of polyconjugated molecules like zethrenes. researchgate.netaip.org Specifically, the analysis of carbon-carbon (C=C) stretching modes, particularly in the benzenoid ring region around 1600 cm⁻¹, provides insights into the molecular structure and helps discern between closed-shell quinoidal and open-shell biradical forms. researchgate.netaip.org

Studies on this compound derivatives, such as heptathis compound diimide (HZ-DI) and triisopropylsilylethynyl (TIPS)-substituted heptathis compound (HZ-TIPS) and octathis compound (OZ-TIPS), have utilized Raman spectroscopy to probe their ground states. researchgate.netaip.org For HZ-DI, Raman spectra obtained with different excitation wavelengths show variations in band intensities, consistent with resonance effects with electronic absorption bands. aip.org The presence of bands around 1590-1595 cm⁻¹ in HZ-DI can be related to benzenoid rings with a transitional structure between full quinoidal and full aromatic. aip.org The detection of a medium intensity Raman band at 1698 cm⁻¹, related to the C=O stretching mode of the diimide group, indicates the involvement of the diimide acceptors in the total π-electron conjugation. aip.org In FT-Raman spectra, OZ-TIPS shows a prominent band at 1602 cm⁻¹, while HZ-TIPS exhibits one at 1590 cm⁻¹ in the relevant region. aip.org These spectroscopic signatures, combined with theoretical calculations, help to determine the degree of biradical character and the nature of the ground state in these this compound derivatives. researchgate.netresearchgate.net

Excited State Dynamics and Redox Behavior

Investigating the excited state dynamics and redox properties of this compound compounds is essential for understanding their behavior in optoelectronic and spintronic applications.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a key technique for studying the excited state dynamics of molecules on ultrafast timescales, ranging from femtoseconds to nanoseconds. acs.orgbeilstein-journals.orgrsc.org In TA measurements, a pump pulse excites the molecule, and a time-delayed probe pulse measures the changes in absorption caused by the excited species. beilstein-journals.orgaps.org This allows for the identification and kinetic analysis of various excited states, including singlet excitons, triplet excitons, and charge carriers. acs.orgrsc.org

For this compound derivatives, TA spectroscopy has been employed to investigate processes such as singlet fission, where one singlet exciton (B1674681) is converted into two triplet excitons. acs.org Studies on a model this compound, HZ-T, using TA spectroscopy have revealed distinct temporal regimes in its excited state dynamics. acs.org Photoinduced absorption (PIA) signals indicate the presence of excited states, while positive signals correspond to ground state bleaching (GSB) or stimulated emission (SE). acs.org TA data on HZ-T thin films show GSB peaks matching the ground-state absorption, and on early timescales, a weak contribution around 800 nm from SE. acs.org The TA kinetics show two distinct phases: the rapid fission of the singlet excited state (S₁) into a correlated triplet pair (TT) occurring within approximately 200 fs, followed by the separation of the TT state into free triplets (T+T) on a timescale of about 6 ps. acs.org

Time-Resolved Photoluminescence Upconversion and TCSPC

Time-resolved photoluminescence (PL) techniques, including fluorescence upconversion and time-correlated single-photon counting (TCSPC), are complementary methods to transient absorption for studying excited state dynamics, specifically focusing on emissive pathways. acs.orglightcon.comnewport.comhoriba.com Fluorescence upconversion offers very high temporal resolution (sub-100 ps to femtoseconds) and is suitable for capturing fast dynamics, while TCSPC provides information on longer timescales, typically from picoseconds to microseconds. acs.orglightcon.comnewport.comhoriba.com

These techniques measure the decay of fluorescence intensity over time after pulsed excitation, providing insights into excited-state lifetimes and relaxation processes. lightcon.comhoriba.com For this compound derivatives exhibiting singlet fission, time-resolved PL measurements can track the formation and decay of emissive states, including emission from the triplet-pair (TT) state. acs.org Studies on HZ-T have used PL upconversion to gain further insight into the TT state, showing that the formation and decay of a red-shifted emission coincide with the kinetics of the TT state observed in TA. acs.org TCSPC measurements have been used to assess the temperature dependence of this TT emission. acs.org The combination of these techniques allows for a comprehensive understanding of the excited-state deactivation pathways in this compound compounds. acs.org

Electrochemistry (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemistry, particularly cyclic voltammetry (CV) and spectroelectrochemistry, is crucial for investigating the redox behavior of this compound compounds, providing information about their oxidation and reduction potentials, which are related to their ionization potential and electron affinity. acs.orgnih.govals-japan.comnih.gov CV measures the current response of a solution as the electrode potential is cycled, revealing reversible and irreversible redox processes. als-japan.comnih.gov Spectroelectrochemistry combines electrochemical control with simultaneous spectroscopic measurements (e.g., UV-Vis-NIR, EPR) to identify and characterize the species formed during redox reactions. nih.govresearchgate.netrsc.org

CV can quickly determine the electrode potentials at which compounds are oxidized or reduced and provides information on the stability of the products. als-japan.com This is useful for understanding the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Spectroelectrochemistry allows for real-time observation of changes in electronic structure and coordination environment as the potential is adjusted, offering insights into reaction mechanisms. nih.govresearchgate.net While specific detailed electrochemical data for parent this compound from the searches were limited, these techniques are generally applied to polycyclic aromatic hydrocarbons like zethrenes to understand their behavior under electron transfer conditions. acs.orgnih.govnih.gov

Scanning Tunneling Spectroscopy (STS) for Frontier Orbital Mapping

Scanning Tunneling Spectroscopy (STS), often performed in conjunction with Scanning Tunneling Microscopy (STM), is a powerful technique for probing the local electronic structure of molecules adsorbed on surfaces, including mapping their frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netresearchgate.netnih.govrsc.org STS measures the differential conductance (dI/dV) as a function of the applied bias voltage, which is proportional to the local density of states (LDOS) of the sample at a given energy. nih.govfu-berlin.de By varying the bias voltage, different molecular orbitals can be accessed and visualized. nih.gov

STS has been applied to this compound homologues, such as super-nonathis compound and super-heptathis compound, synthesized on surfaces. researchgate.netrsc.org For super-nonathis compound on Au(111), STS measurements revealed an open-shell singlet ground state with a significant electronic gap. researchgate.net Real-space maps of the frontier molecular orbitals obtained by STS corresponded to singly occupied molecular orbitals. researchgate.net High-resolution tunneling spectroscopy on super-nonathis compound also revealed inelastic singlet-triplet spin excitations. researchgate.net For super-heptathis compound on Au(111), STS investigations indicated a very small HOMO-LUMO gap of 230 meV and suggested a closed-shell ground state on the surface, in contrast to its open-shell character in solution or solid state. rsc.org STS provides atomic-scale insights into the electronic structure and magnetic properties of individual this compound molecules on surfaces. researchgate.netrsc.org

Compound Table

Compound NamePubChem CID
This compound12445035
Heptathis compound diimideNot found
HZ-TIPSNot found
OZ-TIPSNot found
HZ-TNot found
Super-nonathis compoundNot found
Super-heptathis compoundNot found

This compound, a polycyclic aromatic hydrocarbon composed of two fused phenalene units, holds significant interest in academic research due to its distinctive electronic structure and the potential for certain derivatives to exhibit a singlet biradical ground state. wikipedia.orgacs.org This characteristic positions zethrenes and their extended counterparts, known as super-zethrenes, as promising materials for applications in organic electronics, spintronics, and nonlinear optics. acs.orgresearchgate.net A thorough understanding of their ground state structure, excited state dynamics, and redox behavior is fundamental for their effective design and application in advanced technologies. Various advanced spectroscopic and electrochemical techniques are employed to gain insights into these properties.

Advanced Spectroscopic Characterization of Zethrene Compounds

Excited State Dynamics and Redox Behavior

Investigating the dynamics of excited states and the redox characteristics of zethrene compounds is critical for understanding their performance in optoelectronic and spintronic applications.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a primary technique for studying the ultrafast dynamics of excited states in molecules, covering timescales from femtoseconds to nanoseconds. acs.orgbeilstein-journals.orgrsc.org In a typical TA experiment, a pump pulse excites the sample, and a time-delayed probe pulse measures the transient changes in absorption induced by the excited species. beilstein-journals.orgaps.org This allows for the identification and kinetic analysis of different excited states, including singlet excitons, triplet excitons, and charge-separated states. acs.orgrsc.org

TA spectroscopy has been applied to this compound derivatives to study processes like singlet fission, where a single singlet exciton (B1674681) splits into two triplet excitons. acs.org Investigations on HZ-T, a model this compound, using TA spectroscopy have revealed distinct phases in its excited state dynamics. acs.org Photoinduced absorption (PIA) signals are indicative of excited states, while positive signals represent ground state bleaching (GSB) or stimulated emission (SE). acs.org TA data from HZ-T thin films show GSB peaks that align with the ground-state absorption spectrum, and at early times, a weak SE contribution is observed around 800 nm. acs.org The TA kinetics demonstrate a rapid singlet excited state (S₁) fission into a correlated triplet pair (TT) within approximately 200 fs, followed by the dissociation of the TT state into free triplets (T+T) with a time constant of about 6 ps. acs.org

Time-Resolved Photoluminescence Upconversion and TCSPC

Time-resolved photoluminescence (PL) techniques, such as fluorescence upconversion and time-correlated single-photon counting (TCSPC), complement transient absorption by focusing on the emissive properties and dynamics of excited states. acs.orglightcon.comnewport.comhoriba.com Fluorescence upconversion offers very high temporal resolution (from sub-100 picoseconds down to femtoseconds), making it suitable for capturing rapid dynamics, while TCSPC is used for measuring longer lifetimes, typically in the picosecond to microsecond range. acs.orglightcon.comnewport.comhoriba.com

These techniques measure the decay of fluorescence intensity over time following pulsed excitation, providing information about excited-state lifetimes and relaxation pathways. lightcon.comhoriba.com For this compound derivatives that undergo singlet fission, time-resolved PL can track the formation and decay of emissive states, including potential emission from the triplet-pair (TT) state. acs.org Studies on HZ-T have employed PL upconversion to further investigate the TT state, showing that the kinetics of a red-shifted emission feature correspond with the TT state dynamics observed in TA. acs.org TCSPC measurements have been used to study the temperature dependence of this TT emission. acs.org The combined use of these techniques provides a comprehensive picture of the excited-state deactivation processes in this compound compounds. acs.org

Electrochemistry (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques, particularly cyclic voltammetry (CV) and spectroelectrochemistry, are essential for characterizing the redox behavior of this compound compounds, yielding information about their oxidation and reduction potentials, which are linked to their ionization potential and electron affinity. acs.orgnih.govals-japan.comnih.gov CV involves sweeping the electrode potential and measuring the resulting current, allowing for the identification of reversible and irreversible redox events. als-japan.comnih.gov Spectroelectrochemistry integrates electrochemical control with simultaneous spectroscopic monitoring (e.g., UV-Vis-NIR, EPR) to identify and characterize the chemical species generated during redox transformations. nih.govresearchgate.netrsc.org

CV is capable of rapidly determining the potentials at which compounds undergo oxidation or reduction and provides insights into the stability of the resulting species. als-japan.com This information is valuable for understanding the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Spectroelectrochemistry enables real-time monitoring of changes in electronic structure and coordination environment as the potential is varied, providing mechanistic insights into redox reactions. nih.govresearchgate.net While detailed electrochemical data specifically for the parent this compound were not extensively found in the searches, these techniques are broadly applied to polycyclic aromatic hydrocarbons like zethrenes to understand their behavior under electron transfer conditions. acs.orgnih.govnih.gov

Scanning Tunneling Spectroscopy (STS) for Frontier Orbital Mapping

Scanning Tunneling Spectroscopy (STS), often used in conjunction with Scanning Tunneling Microscopy (STM), is a powerful method for probing the local electronic structure of molecules adsorbed on surfaces and mapping their frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netresearchgate.netnih.govrsc.org STS measures the differential conductance (dI/dV) as a function of the applied bias voltage, which is approximately proportional to the local density of states (LDOS) of the sample at a given energy. nih.govfu-berlin.de By changing the bias voltage, different molecular orbitals can be accessed and visualized. nih.gov

STS has been applied to this compound homologues, such as super-nonathis compound and super-heptathis compound, synthesized on surfaces. researchgate.netrsc.org For super-nonathis compound on Au(111), STS measurements indicated an open-shell singlet ground state with a significant electronic gap. researchgate.net Real-space maps of the frontier molecular orbitals obtained via STS corresponded to singly occupied molecular orbitals. researchgate.net High-resolution tunneling spectroscopy on super-nonathis compound also revealed inelastic singlet-triplet spin excitations. researchgate.net In the case of super-heptathis compound on Au(111), STS investigations showed a very small HOMO-LUMO gap of 230 meV and suggested a closed-shell ground state on the surface, contrasting with its open-shell character in solution or solid state. rsc.org STS provides atomic-scale insights into the electronic structure and magnetic properties of individual this compound molecules on surfaces. researchgate.netrsc.org

Computational and Theoretical Investigations of Zethrene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools used to probe the electronic properties of molecules like zethrene. Various methodologies are employed, each offering different levels of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of this compound and its analogues. aip.orgacs.org DFT calculations have been applied to determine equilibrium structures and electronic properties of the ground state (S₀) and excited states, including the first excited triplet states (T₁). aip.org Spin-unrestricted DFT calculations, such as UCAM-B3LYP, have been employed to predict the relative stabilities of different spin states, including open-shell singlet diradical, closed-shell singlet, and triplet biradical forms. cdnsciencepub.com These calculations have shown that for certain this compound derivatives, the open-shell singlet diradical form can be more stable than the closed-shell singlet and triplet biradical forms. cdnsciencepub.com DFT is also used to calculate the singlet-triplet energy gap (ΔES-T), a key parameter for characterizing the ground state. cdnsciencepub.comacs.orgnih.gov The calculated ΔES-T values often show good agreement with experimental data obtained from techniques like SQUID measurements. acs.orgnih.gov Furthermore, DFT calculations are used to assess the diradical character of zethrenes, often quantified by the Yamaguchi index (y₀) or the fractional occupation number weighted electron density (NFOD). acs.orgnih.govresearchgate.netrsc.org These calculations help to understand how structural modifications and extended conjugation influence the diradical nature of these compounds. acs.orgresearchgate.netrsc.org DFT has also been used to calculate frontier molecular orbital profiles and spin density distributions, providing visual representations of the electronic structure and the localization of unpaired electrons. acs.org

Ab Initio Electronic Structure Calculations

Ab initio electronic structure calculations, which are based on first principles without empirical parameters, are also utilized to study zethrenes. These methods provide a more rigorous treatment of electron correlation compared to some DFT methods, which is important for accurately describing the open-shell character and multi-reference nature of some this compound derivatives. nih.govrsc.org Comparisons between ab initio calculations and DFT results are often made to validate the computational approaches. rsc.org Studies have shown that ab initio calculations can reveal differences in the spatial localization of unpaired electrons between zethrenes and other polycyclic aromatic hydrocarbons like acenes. nih.gov This difference in orbital localization is crucial for understanding the trends in singlet-triplet energy gaps and radical character within the this compound series. nih.gov

Many-Body Perturbation Theory

Many-body perturbation theory, such as GW+BSE (Hedin's GW approximation plus the Bethe-Salpeter equation), is a sophisticated approach used to study the excited-state properties of materials, including this compound derivatives, particularly in the context of phenomena like singlet fission. materialscloud.orgrsc.orgresearchgate.netacs.orgacs.org These calculations are more computationally demanding than DFT but can provide accurate descriptions of charged and neutral excitations. acs.org For zethrenes, many-body perturbation theory calculations have been used to investigate the thermodynamic driving force for singlet fission and the charge transfer character of singlet excitons in crystalline structures. acs.orgacs.org These studies help to assess the potential of this compound derivatives as materials for organic electronics and photovoltaics. acs.orgacs.org Mean-field Hubbard (MFH) and tight-binding (TB) models are also used in conjunction with many-body perturbation theory to analyze the electronic structure and spin excitations in this compound systems, especially for larger or on-surface synthesized derivatives. materialscloud.orgrsc.orgresearchgate.net

Theoretical Models and Rules

Beyond specific calculation methodologies, theoretical models and rules provide frameworks for understanding and predicting the behavior of this compound compounds.

Ground State Stability (GSS) Rule

The Ground State Stability (GSS) rule is a theoretical model that has been introduced to predict the nature of the ground state in indenofluorene (IF)-type systems, a class of compounds related to zethrenes. researchgate.netresearchgate.net This rule allows for the prediction of whether a system will have a triplet or open-shell singlet ground state based on the simple counting of Clar's π-sextets in the closed- and open-shell configurations. researchgate.netresearchgate.net According to the GSS rule, an IF-type system is predicted to have a triplet ground state if the number of Clar's π-sextets in the open-shell form is double or more than that in the closed-shell form; otherwise, it is expected to have an open-shell singlet ground state. researchgate.netresearchgate.net DFT calculations and aromaticity analysis have been used to validate the effectiveness of this rule, demonstrating the crucial role of aromaticity in determining the ground electronic state of such polycyclic hydrocarbons. researchgate.netresearchgate.net

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that helps to understand and predict chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. taylorandfrancis.comucalgary.caucsb.eduwikipedia.org For zethrenes, the spatial localization and energy levels of the frontier molecular orbitals play a significant role in their reactivity and radical character. cdnsciencepub.comnih.gov Studies have shown that the spatial localization of frontier molecular orbitals is critically important in determining the nature of radical character and excitation energy in this compound series. cdnsciencepub.comnih.gov The HOMO-LUMO gap, which can be calculated using computational methods, is also an indicator of the electronic properties and can be related to the stability and reactivity of this compound derivatives. acs.orgnih.govrsc.orgcam.ac.uk A smaller HOMO-LUMO gap is often associated with increased diradical character and higher reactivity. Theoretical studies using FMO theory, often supported by DFT calculations, help to rationalize the unique chemical reactivity observed in zethrenes, such as their propensity for electrophilic addition rather than substitution reactions at certain positions due to the character of the central trans-1,3-butadiene unit. cdnsciencepub.com

Theoretical Descriptors for Singlet Fission Assessment

Singlet Fission (SF) is a process with the potential to enhance solar cell efficiency by converting one singlet exciton (B1674681) into two triplet excitons. acs.orgfupress.netacs.org Theoretical descriptors are vital for identifying promising SF materials. acs.orgfigshare.com For this compound derivatives, several descriptors have been used to assess their potential as intermolecular SF candidates in the solid state. acs.orgfigshare.com These include single molecule multiradical characters, calculations of the thermodynamic driving force for SF using many-body perturbation theory, and the analysis of singlet exciton charge transfer character in crystals. acs.orgacs.orgfigshare.com A kinetic model based on molecular dimers extracted from crystal structures is also employed. acs.orgfigshare.com Studies comparing this compound derivatives to known SF acenes indicate that several this compound and heptathis compound derivatives may exhibit SF. acs.orgfigshare.com For instance, 7,14-bis(2,4,6-trimethylphenyl)dibenzo[de,mn]naphthacene (Z-T) has been identified as a promising candidate, showing a higher SF driving force than tetracene and a singlet exciton charge transfer character close to pentacene. acs.orgfigshare.com

Simulations of Electronic and Magnetic Properties

Theoretical simulations are extensively used to understand the electronic and magnetic properties of this compound, which are closely linked to its diradical character. cdnsciencepub.comaip.orgresearchgate.netacs.org

Prediction of Diradical Character and Spin States

This compound and its extended counterparts are theoretically predicted to possess an open-shell singlet ground state, with the diradical character increasing with molecular size. cdnsciencepub.comresearchgate.netnih.gov This is in contrast to the conventional understanding of smaller PAHs as closed-shell systems. researchgate.net The diradical character, often quantified by indices like y₀, reflects the degree of unpaired electrons and the mixing of electronic configurations. researchgate.netnih.gov Spin-unrestricted DFT calculations have been used to predict the relative stability of open-shell singlet, closed-shell singlet, and triplet biradical forms. cdnsciencepub.com For example, for a specific heptathis compound derivative (HZ-DI), calculations predicted the open-shell singlet form to be more stable than the closed-shell singlet and triplet forms. cdnsciencepub.com The small energy gap between the singlet and triplet states in some this compound derivatives allows for thermal population of the triplet state, which can be probed experimentally. cdnsciencepub.com The spatial localization of frontier molecular orbitals plays a significant role in determining the nature of the radical character and excitation energy. cdnsciencepub.comnih.gov Clar's aromatic sextet rule, typically applied to closed-shell PAHs, can also provide insight into the relative biradical character of benzenoid PH-based singlet diradicaloids. acs.org

Compound/DerivativeCalculated Diradical Character (y₀)NotesSource
This compound (n=0)0.00, 0.10, 0.407Values vary depending on calculation method and specific derivative. Some studies indicate negligible diradical nature for the parent this compound, while others show moderate character. researchgate.netnih.govoup.com researchgate.netnih.govoup.com
Heptathis compound (n=1)0.11, 0.537, 0.17 (parent HZ), 0.48 (HR-NZ)Diradical character is influenced by substitution and specific isomer. cdnsciencepub.comnih.govresearchgate.netnih.gov cdnsciencepub.comnih.govresearchgate.netnih.gov
Octathis compound (n=2)0.628, 0.35 (OZ-M), 0.34 (OZ-F), 0.58 (OZI-M)Diradical character is influenced by substitution and specific isomer. cdnsciencepub.comresearchgate.netresearchgate.net cdnsciencepub.comresearchgate.netresearchgate.net
Super-nonathis compoundModerateExhibits open-shell singlet ground state. arxiv.orgacs.org arxiv.orgacs.org
HZ-DI0.465Open-shell singlet ground state. cdnsciencepub.com cdnsciencepub.com
Isomer 1 (ref cdnsciencepub.com, Scheme 7)0.309Diradical character explained by aromatic sextets. cdnsciencepub.com cdnsciencepub.com
Isomer 2 (ref cdnsciencepub.com, Scheme 7)0.576Diradical character explained by aromatic sextets. cdnsciencepub.com cdnsciencepub.com
Compound 42 (ref cdnsciencepub.com, Scheme 8)0.210Supported by physical measurements. cdnsciencepub.com cdnsciencepub.com
Compound 43 (ref cdnsciencepub.com, Scheme 8)0.414Supported by physical measurements. cdnsciencepub.com cdnsciencepub.com

Modeling of Electronic Couplings and Charge Transport Parameters

Modeling electronic couplings and charge transport parameters is crucial for evaluating the potential of this compound derivatives in organic electronic devices. researchgate.netucl.ac.uk Theoretical studies have investigated charge transport through this compound-based materials, considering factors like electronic coupling matrix elements between molecules. researchgate.netucl.ac.uk These couplings, which are the off-diagonal elements of the electronic Hamiltonian in a localized basis, govern the rate of charge transfer. ucl.ac.uk Computational approaches aim to efficiently calculate these parameters to understand charge carrier propagation, which can occur via hopping in disordered materials or band-like transport in crystalline systems. ucl.ac.ukrsc.orgcecam.org The diradical character of this compound derivatives can influence their charge transport properties, and studies have explored the relationship between the open-shell structure and reorganization energies for charge carriers. nih.govresearchgate.net Small reorganization energies are predicted for the open-shell structures compared to closed-shell counterparts, suggesting favorable conditions for charge transport in the diradical form. nih.gov this compound derivatives have shown amphoteric redox behavior, acting as both hole and electron transporting materials. cdnsciencepub.comnih.gov

Analysis of Molecular Geometry and Electronic Structure Relationships

The relationship between molecular geometry and electronic structure is fundamental to understanding the properties of this compound. researchgate.net Theoretical studies have analyzed the equilibrium structures and electronic properties of zethrenes in their ground and excited states. aip.org The quinoidal central core of longer zethrenes can promote the formation of Kekulé biradicals, with the stability influenced by the recovery of aromaticity in this central unit. aip.org The open-shell structure of diradical molecules, including zethrenes, results from the mixing of HOMO and LUMO closed-shell orbitals, leading to a geometry somewhat similar to that of a HOMO→LUMO excitation. nih.gov This reduced geometry difference between neutral and charged species contributes to the small reorganization energies observed for charge transport. nih.govresearchgate.net X-ray crystallography indicates that the parent this compound is a planar molecule, with bond lengths in the central region consistent with distinct single and double bonds rather than fully aromatic character. wikipedia.org However, the degree of diradical character can influence the molecular structure and its impact on charge transport. researchgate.net Substituents on this compound and dibenzothis compound derivatives can induce twisting of the molecular backbone, significantly affecting their properties. nih.gov

Advanced Molecular Phenomena in Zethrene Chemistry

Singlet Fission (SF)

Singlet Fission (SF) is a photophysical process in which a single excited singlet state (S₁) splits into two triplet excitons (T₁ + T₁). This process has garnered attention for its potential to enhance the efficiency of photovoltaic devices by generating multiple charge carriers from a single high-energy photon, potentially overcoming the Shockley-Queisser limit. Zethrene derivatives have been explored as promising candidates for SF materials.

Mechanisms and Energetics of Singlet Exciton (B1674681) Splitting

The mechanism of singlet exciton splitting in SF involves the conversion of a singlet exciton into a pair of spin-entangled triplet excitons, often denoted as ¹(T₁T₁). This process is spin-allowed. A key energetic requirement for efficient SF is that the energy of the singlet state (E(S₁)) is approximately equal to or greater than twice the energy of the lowest triplet state (2 × E(T₁)), i.e., ΔE_SF = E(S₁) - 2E(T₁) ≥ 0. However, SF can also occur efficiently even when this condition is slightly endothermic (ΔE_SF < 0), often mediated by a bound triplet-pair state ¹(T₁T₁) that is stabilized relative to two free triplets.

In this compound and related diradicaloids, the presence of a low-lying excited singlet state with significant double excitation character is a signature of their diradicaloid nature. This state can play a role in the SF mechanism. Theoretical calculations have been used to assess the thermodynamic driving force for SF in this compound derivatives by calculating the S₁ and T₁ energies.

Intermolecular SF in this compound Derivatives

Intermolecular singlet fission involves the splitting of a singlet exciton on one molecule into two triplet excitons that reside on different molecules within a molecular crystal or aggregate. This compound derivatives have been investigated as candidates for intermolecular SF in the solid state. Studies assessing this compound derivatives have considered multiple descriptors, including the thermodynamic driving force for SF and the singlet exciton charge transfer character in crystals. Specific derivatives, such as 7,14-bis(2,4,6-trimethylphenyl)dibenzo[de,mn]naphthacene (Z-T), have emerged as promising candidates for intermolecular SF due to favorable energetic conditions and crystal packing arrangements.

Factors Influencing SF Rate and Efficiency

Several factors influence the rate and efficiency of singlet fission in molecular materials, including this compound derivatives. The energetic condition, ΔE_SF, is a primary factor. Electronic coupling between chromophores is also crucial for effective SF. This coupling is influenced by both through-bond and through-space interactions, which are dependent on the relative positions and overlap of the molecules in the solid state. Crystal packing plays a significant role in intermolecular SF, affecting the electronic coupling and the formation and dynamics of the triplet pair state. The singlet exciton charge transfer character in crystals is another descriptor considered in assessing SF candidates. The presence and energy of charge transfer states can significantly impact the SF pathway and rate. Furthermore, the diradical character of the molecule has been identified as an important factor, with moderate diradical character potentially leading to enhanced SF efficiency handwiki.org.

Data from studies on this compound derivatives highlight the impact of molecular structure and packing on SF rates. For instance, a study comparing different this compound derivatives found that the highest fission rate was observed for a dimer extracted from the crystal structure of Z-T, suggesting the importance of specific packing arrangements.

Nonlinear Optical (NLO) Responses

Nonlinear optical (NLO) properties describe a material's response to intense laser light, where the polarization of the material is not linearly proportional to the applied electric field. Third-order NLO responses, such as two-photon absorption (TPA), are particularly relevant for applications in areas like optical limiting, 3D data storage, and bioimaging. This compound and its derivatives have shown interesting NLO properties, often linked to their electronic structure and diradical character handwiki.org.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state. This compound and its extended analogues have been investigated for their TPA properties handwiki.org. Studies have shown that extended zethrenes with small to moderate diradical characters exhibit large TPA cross sections. Dibenzozethrenes, for example, have been reported to have larger TPA cross-sections compared to zethrenes. The TPA spectrum of this compound has been studied, and theoretical calculations have been used to understand the excited states involved in TPA nih.gov. The S₀→S₁ transition in open-shell singlet diradicaloids like this compound is often one-photon forbidden but two-photon allowed, contributing to their TPA activity.

Relationship between Diradical Character and NLO Performance

A significant relationship exists between the diradical character of a molecule and its nonlinear optical properties, particularly the second hyperpolarizability (γ), which is the molecular origin of third-order NLO responses. Theoretical studies have predicted that organic π-conjugated molecules with a moderate singlet biradical character can exhibit enhanced second hyperpolarizability and large TPA cross sections handwiki.org.

Zethrenes are considered to have an open-shell diradical nature, and their diradical character increases with the size of the middle ring region. This diradical character is correlated with their enhanced NLO properties. The larger longitudinal second hyperpolarizability values observed for zethrenes compared to their corresponding closed-shell systems support this relationship. The concept of diradical character provides a framework for understanding and potentially designing molecules with tailored NLO performance.

Molecular Magnetism and Spin Interactions

The presence of unpaired electrons in the open-shell singlet ground state of extended zethrenes gives rise to fascinating magnetic properties, making them promising candidates for applications in organic spintronics. cdnsciencepub.comtaylorfrancis.comacs.org

Open-Shell Singlet Ground States and Antiferromagnetic Coupling

Many extended this compound molecules have been shown to possess an open-shell singlet ground state. cdnsciencepub.comtaylorfrancis.comacs.org This is in contrast to typical closed-shell molecules where all electrons are paired in the ground state. cdnsciencepub.com In zethrenes, the open-shell character arises from the presence of weakly coupled or unpaired π-electrons, often associated with quinodimethane moieties within their structure. taylorfrancis.comchinesechemsoc.org The stability of this open-shell singlet state in some this compound derivatives is attributed to the recovery of aromaticity in the central unit upon resonance to the biradical form. researchgate.net

The interaction between the unpaired spins in these molecules is often antiferromagnetic coupling, where the spins align in opposite directions. cdnsciencepub.comacs.orgmdpi.com This intramolecular antiferromagnetic coupling between spin centers is a key feature influencing the magnetic behavior of this compound-based polyradicaloids. cdnsciencepub.comchinesechemsoc.org The small energy gap between the singlet ground state and the first excited triplet state (singlet-triplet gap, ΔES-T) is characteristic of these open-shell singlet systems. cdnsciencepub.comtaylorfrancis.com A small ΔES-T allows for thermal population of the triplet state, which can be experimentally probed and contributes to the observed magnetic activity at room temperature. cdnsciencepub.comtaylorfrancis.comacs.org

Experimental techniques such as Electron Spin Resonance (ESR) and Superconducting Quantum Interference Device (SQUID) measurements are employed to characterize the magnetic properties and estimate the singlet-triplet energy gaps and diradical character of this compound derivatives. cdnsciencepub.comacs.orgchinesechemsoc.orgacs.org For instance, SQUID measurements have been used to determine the experimental ΔES-T values, which often show good agreement with theoretical calculations. acs.org

Exploration of Polyradicaloids and Multiple Spin Interactions

The study of this compound chemistry is extending towards the exploration of polyradicaloids, which are molecules containing more than two unpaired electrons. cdnsciencepub.com Accessing stable this compound-based tetraradicaloids or even higher polyradicaloids presents opportunities to investigate multiple spin interactions within a single molecule. cdnsciencepub.com

Researchers have successfully synthesized open-shell singlet tetraradicaloids and hexaradicaloids based on this compound frameworks by carefully tuning the intramolecular antiferromagnetic coupling between the spins. cdnsciencepub.com The diradical or polyradical character of these molecules is closely related to their molecular structure, including the number of aromatic sextet rings gained in the diradical form and the spatial distribution of frontier molecular orbitals. cdnsciencepub.com

Studies on this compound derivatives, such as heptathis compound dimers, have aimed to synthesize molecules exhibiting both diradical and tetraradical characters. cdnsciencepub.com The degree of open-shell character can be significantly enhanced through the lateral extension of the this compound core, leading to the intriguing class of "super-zethrene" compounds. acs.orgresearchgate.netrsc.org These super-zethrenes are inherently open-shell and serve as model compounds for investigating nanoscale π-magnetism. acs.orgarxiv.org

Potential for All-Carbon Magnetism

The open-shell nature and tunable spin interactions in extended zethrenes and super-zethrenes highlight their potential for realizing all-carbon magnetism. acs.orgrsc.orgd-nb.inforesearchgate.net All-carbon magnetism refers to magnetic properties arising solely from the π-electrons of carbon atoms in organic molecules or materials, without the involvement of transition metals. rsc.orgd-nb.inforesearchgate.net

Zethrenes, particularly those with extended zigzag edges, are considered attractive candidates for exploring this phenomenon. rsc.org On-surface synthesis techniques under ultrahigh vacuum conditions offer a promising route to achieve open-shell nanographenes like zethrenes and study their magnetic properties at the nanoscale using techniques such as scanning tunneling microscopy (STM) and spectroscopy (STS). rsc.orgd-nb.info

Experimental characterization of super-heptathis compound on a gold surface, for instance, has provided insights into its electronic ground state and potential for all-carbon magnetism, although the ground state can be influenced by the substrate. rsc.orgd-nb.info The observation of singlet-triplet spin excitations in super-nonathis compound, characterized by intramolecular magnetic exchange coupling, further supports the potential of these systems for molecular spintronics. acs.orgarxiv.orgresearchgate.net

Quantum Interference (QI) Phenomena

Quantum interference (QI) is a wave-like phenomenon of electrons that can significantly influence electron transport in molecular systems. acs.orgrsc.org In this compound-related hydrocarbons, the molecular structure and the nature of their frontier orbitals play a crucial role in the manifestation of QI. acs.org

Manifestation of QI in this compound-Related Hydrocarbons

Quantum interference effects are known to occur in cyclic molecular systems and can lead to characteristic features in their electron transport properties, such as resonances and anti-resonances in the transmission function. rsc.orgrug.nl this compound and related quinoidal hydrocarbons have been investigated in the context of QI phenomena in molecular electronics. acs.orgaip.org

Theoretical studies utilizing density functional theory (DFT) and other computational methods are employed to understand and predict QI features in these molecules. acs.orgaip.org The presence of distinct destructive QI features close to the frontier orbital energies has been observed in molecules with a quinoid-type structure, which is relevant to the central core of extended zethrenes. aip.org

The manifestation of QI is sensitive to the molecular conformation, charge distribution, and the energies of frontier orbitals. rsc.org In this compound-related systems, the specific arrangement of carbon atoms and π-electron pathways dictates how electron waves interfere as they traverse the molecule.

Role of Frontier Orbital Phase and Splitting in QI

A simple perturbation theoretic line of reasoning suggests that the phase and splitting of frontier molecular orbitals play a pivotal role in QI phenomena. acs.orgacs.org The symmetry and spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as other frontier orbitals, are critical factors determining the nature of interference (constructive or destructive). rug.nlaip.org

Design and Synthesis of Zethrene Derivatives and Analogues

Extended Homologues of Zethrene

Extending the π-conjugated system of this compound through the addition of more fused rings leads to higher homologues with increasingly pronounced diradical character. cdnsciencepub.comresearchgate.net This characteristic is linked to the recovery of aromaticity in central moieties upon resonance from a closed-shell to an open-shell form. acs.org

Heptathis compound and Octathis compound Derivatives

Heptathis compound and octathis compound are extended this compound homologues that have been synthesized as derivatives to improve stability. cdnsciencepub.comntu.edu.sg The parent heptathis compound (HZ) is theoretically predicted to have significant diradical character. cdnsciencepub.com Kinetically blocked derivatives, such as those incorporating bulky triisopropylsilyl (TIPS) ethynyl (B1212043) groups (e.g., HZ-TIPS and OZ-TIPS), have been synthesized to achieve stable materials. cdnsciencepub.comntu.edu.sg These bulky groups are typically attached to reactive sites via nucleophilic addition to corresponding quinones, followed by reduction. cdnsciencepub.com

Studies on kinetically blocked heptathis compound (HZ-TIPS) and octathis compound (OZ-TIPS) have investigated their ground-state electronic structures. ntu.edu.sg HZ-TIPS has been shown to have a closed-shell ground state, while OZ-TIPS, with a smaller energy gap, exists as an open-shell singlet biradical with a measured biradical character of 0.56. ntu.edu.sg The synthesis of dibenzo-heptathis compound isomers and their derivatives has also been explored, with different isomers exhibiting varying degrees of diradical character. cdnsciencepub.com For example, derivatives of 1,2:8,9-dibenzothis compound and 5,6:12,13-dibenzothis compound were synthesized via Pd-catalyzed cyclodimerization and from quinone precursors, respectively. cdnsciencepub.com

Here is a table summarizing some research findings on heptathis compound and octathis compound derivatives:

DerivativeKinetic Blocking GroupGround StateDiradical Character (y₀)Key Synthesis MethodReference
HZ-TIPSTIPS ethynylClosed-shell-Nucleophilic addition, Reduction cdnsciencepub.comntu.edu.sg
OZ-TIPSTIPS ethynylOpen-shell singlet0.56Nucleophilic addition, Reduction cdnsciencepub.comntu.edu.sg
OZ-M/OZ-FMesityl/PentafluorophenylOpen-shell singlet0.35 / 0.34Intramolecular Friedel–Crafts alkylation, Oxidative dehydrogenation acs.org
OZI-MMesitylOpen-shell singlet0.58Intramolecular Friedel–Crafts alkylation, Oxidative dehydrogenation acs.org

Super-Zethrenes and Super-Heptazethrenes

Super-zethrenes and super-heptazethrenes represent laterally extended this compound systems. cdnsciencepub.comresearchgate.net The lateral extension in these molecules leads to a substantial enhancement of their open-shell character. researchgate.netresearchgate.net While the parent super-zethrene has been challenging to realize, solution-phase syntheses of derivatives of larger homologues, such as super-heptathis compound, have been reported. researchgate.netnih.gov

The synthesis of a super-heptathis compound derivative, SHZ-CF₃, has been achieved using a strategy involving multiple selective intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation. nih.govresearchgate.net SHZ-CF₃ exhibits an open-shell singlet diradical ground state with a significantly larger diradical character compared to standard heptathis compound derivatives. nih.govresearchgate.net On-surface synthesis of super-heptathis compound on a Au(111) surface has also been demonstrated, revealing a very low HOMO–LUMO gap and a likely closed-shell ground state in this environment, contrasting with its solution-phase behavior. rsc.org

Functionalized this compound Systems

Functionalization of the this compound core with various groups allows for tuning of its electronic, optical, and chemical properties. This includes the incorporation of imide groups and donor/acceptor substituents.

This compound Diimides

This compound diimides (ZDIs) are derivatives where imide groups are attached to the this compound core. cdnsciencepub.comacs.org The introduction of electron-withdrawing carboximide groups enhances the stability of the this compound system. cdnsciencepub.comacs.org ZDIs often exhibit red-shifted absorption compared to the parent this compound, which can be attributed to lower HOMO energy levels and an acceptor–donor–acceptor structure. cdnsciencepub.com

Synthetic routes to this compound diimides include Stille coupling followed by transannular cyclization. cdnsciencepub.com For instance, the reaction between a dibromo-naphthalene monoimide and bis(tributylstannyl)acetylene (B1583220) has been shown to yield this compound diimide. cdnsciencepub.com Another approach involves Pd-catalyzed cyclodimerization, which allows for the simultaneous construction of the this compound core and substitution at the bay region. acs.orgnih.gov Heptathis compound diimide (HZ-DI), a higher homologue of ZDI, has also been synthesized using a similar strategy involving homo-coupling of a desilylated intermediate. cdnsciencepub.com HZ-DI shows a red-shifted absorption compared to ZDI and exhibits a different band structure, suggesting a different ground-state electronic structure. cdnsciencepub.com

Here is a table comparing this compound Diimide and Heptathis compound Diimide:

CompoundImide Groups PresentAbsorption Maximum (in chloroform)StabilityGround State Electronic StructureReference
This compound DiimideYes648 nmGoodTypical π-band structure cdnsciencepub.com
Heptathis compound DiimideYesRed-shifted compared to ZDI-Different from ZDI cdnsciencepub.com

Substituted Zethrenes with Donor/Acceptor Groups

The introduction of donor and/or acceptor groups at specific positions on the this compound core allows for fine-tuning of its electronic configuration and physical properties. cdnsciencepub.comrsc.orgrsc.org this compound derivatives substituted with phenylethynyl groups bearing electron-donating or accepting groups have been synthesized. rsc.org A key step in their synthesis involves iodine-induced transannular cyclization of a dehydrodinaphtho rsc.organnulene intermediate, followed by Sonogashira coupling. rsc.orgrsc.org

Research has shown that substituents on the phenyl rings of these derivatives can significantly influence the electrical properties of the this compound backbone. rsc.org For example, dinitro derivatives have exhibited large reversible reduction waves. rsc.org Studies on bis(dimethylamino) derivatives have indicated that the this compound backbone is less distorted from planarity, leading to a larger singlet biradical character compared to alkyl or aryl substituted derivatives. rsc.org

Nitrogen-Doped Zethrenes (Diazathis compound Bisimide)

Nitrogen doping in polycyclic aromatic hydrocarbons is a strategy to modify their electronic properties. researchgate.netrsc.org In the context of zethrenes, nitrogen doping can influence the biradicaloid character. researchgate.net Diazathis compound bisimide (DAZBI) is an example of a nitrogen-doped this compound derivative that also incorporates electron-withdrawing imide substituents. rsc.orgrsc.org

DAZBI is synthesized through a sequence involving cross-coupling, intramolecular hydroamination, and oxidation. tcichemicals.com This compound is characterized as a strongly electron-accepting π-system. rsc.orgrsc.org DAZBI possesses a low-lying LUMO and can be readily reduced. rsc.orgrsc.org The resulting reduced species, such as the dianion, exhibit remarkable stability. rsc.orgtcichemicals.com Electrochemical measurements have shown that DAZBI exhibits a relatively high electron affinity. rsc.orgtcichemicals.com

Here is a table summarizing some properties of Diazathis compound Bisimide:

PropertyValueReference
LUMO Energy Level (vs. vacuum)-4.3 eV rsc.orgrsc.org
First Reduction Potential-0.49 V (monomer) rsc.orgtcichemicals.com
Stability of Reduced SpeciesRemarkable (even under ambient conditions) rsc.orgresearchgate.net
Electron-Accepting CharacterStrong rsc.orgrsc.org

This compound-Based Polyradicaloids

Extended this compound molecules are a class of compounds that can exhibit open-shell singlet diradical or even polyradical ground states cdnsciencepub.compkusz.edu.cnresearchgate.net. This characteristic is a key focus of current research, offering opportunities to investigate multiple spin interactions and molecular magnetism cdnsciencepub.com.

The parent heptathis compound (HZ), a larger congener of this compound, has been shown to possess significant diradical character cdnsciencepub.com. The diradical character is often quantified by indices such as y₀ cdnsciencepub.comnih.gov or y oup.com. For extended this compound molecules, theoretical studies indicate that the diradical character index (y) increases with the extension of the π-system, specifically with the number of rings oup.com. Calculated y values for a series of extended zethrenes (n=0 to 4, where n likely refers to the number of additional benzene (B151609) rings in the extension) range from 0.00 for n=0 (this compound) to 0.32 for n=4 oup.com. While ordinary this compound shows negligible diradical nature, extended this compound molecules clearly exhibit this character oup.com.

Researchers are actively pursuing the synthesis of stable this compound-based tetraradicaloids and polyradicaloids cdnsciencepub.com. Derivatives of fused heptathis compound dimer (HZD), for instance, are being synthesized with the aim of displaying both diradical and tetraradical characteristics cdnsciencepub.com.

Theoretical studies frequently employ this compound and its extended analogues as model systems to investigate the electronic properties of graphene surfaces and phenomena like chemisorption, leveraging their inherent open-singlet diradical character oup.com. Furthermore, studies have explored how modifications, such as nitrogen doping in heptathis compound, can be used to tune the biradicaloid character, potentially leading to either a strong enhancement or quenching of this property depending on the doping position nih.gov.

The open-shell singlet diradical character is considered the origin of the unique optical, electronic, and magnetic properties observed in these molecules cdnsciencepub.comresearchgate.net. Understanding the relationship between the molecular structure and the diradical character is fundamental for the rational design of open-shell singlet diradicaloids with controllable properties cdnsciencepub.comresearchgate.net.

Analogues with Extended π-Conjugation Systems

Analogues of this compound with extended π-conjugation systems have been a significant area of research, driven by the potential to tune their electronic and optical properties for applications in organic electronics and photonics cdnsciencepub.comresearchgate.net. Various synthetic strategies have been developed to access stable extended this compound derivatives and their analogues cdnsciencepub.com.

These extended systems often exhibit small to moderate diradical characters, which correlates with their optical and electronic behavior cdnsciencepub.com. A notable property of these analogues is their strong absorption in the near-infrared (NIR) region and large two-photon absorption (TPA) cross sections cdnsciencepub.com. This makes them promising candidates for use as organic NIR dyes and nonlinear optical chromophores cdnsciencepub.com.

Extended zethrenes and their analogues also display unique magnetic activity, attributed to a small singlet-triplet energy gap cdnsciencepub.comnih.gov. They can exhibit amphoteric redox behavior, functioning as both hole and electron transporting materials cdnsciencepub.comnih.gov.

Specific examples of this compound analogues with extended π-conjugation include a p-quinodimethane (p-QDM) bridged perylene (B46583) monoimide dimer, which can be viewed as an extended heptathis compound diimide cdnsciencepub.com. This analogue demonstrates high stability and very intense absorption in the NIR region, with an absorption maximum at 915 nm and a high molar extinction coefficient cdnsciencepub.com. The compound was calculated to have an open-shell singlet ground state with a diradical character of 0.465 cdnsciencepub.com.

Another example is the nonathis compound derivative (HR-NZ), which represents a significant extension of the this compound core nih.gov. HR-NZ has an open-shell singlet ground state with a moderate diradical character (y₀ = 0.48) and a small singlet-triplet energy gap nih.gov. It also shows amphoteric redox behavior with a small electrochemical energy gap nih.gov. Comparisons between extended zethrenes like HR-NZ and higher order acenes highlight differences in the spatial localization of unpaired electrons, leading to distinct trends in singlet-triplet energy gaps and radical character with increasing molecular size nih.gov.

Dibenzeneheptathis compound derivatives are further examples of extended this compound analogues researchgate.net. These compounds have been synthesized and shown to possess a small diradical character and a large singlet-triplet gap, attributed to aromatic stabilization researchgate.net. They have demonstrated high hole mobility in organic field-effect transistors (OFETs) researchgate.net.

This compound diimides (ZDIs), with aryl substituents, represent another class of analogues with extended π-conjugation acs.org. These compounds exhibit tunable photophysical properties in the far-red spectral region, moderate fluorescence quantum yields, and improved stability compared to parent this compound acs.org. The enhanced stability is linked to the electron-withdrawing nature of the imide groups and kinetic blocking of reactive sites acs.org.

The design and synthesis of these extended this compound analogues aim to balance the desired open-shell character and its associated unique properties with sufficient chemical stability for practical applications nih.govbilkent.edu.tr.

Research Applications in Advanced Materials Science

Organic Electronics

Zethrene's electronic properties make it a promising candidate for applications in organic electronic devices, such as transistors and other charge transport components. researchgate.netresearchgate.net

Charge Transport Materials (Hole and Electron Transport)

Extended zethrenes and their analogues exhibit amphoteric redox behavior, meaning they can function as both hole and electron transporting materials. cdnsciencepub.com This ambipolar characteristic is valuable for various electronic applications. Advancements in this compound chemistry have demonstrated their potential as charge transport materials. researchgate.net

Organic Field-Effect Transistors (OFETs) based on this compound

Organic Field-Effect Transistors (OFETs) utilize organic semiconductors as the active channel material. wikipedia.org this compound has been explored as a semiconductor in thin film transistors. researchgate.netrsc.org Early studies reported that thermally-deposited this compound thin films showed an electron mobility of 0.05 cm²/V·S in OFETs. researchgate.net More recent research on isomeric dibenzoheptathis compound derivatives, which possess singlet diradical character, has demonstrated higher performance in OFETs. nih.govresearchgate.net OFET devices based on single crystals of these derivatives have shown a high hole mobility of 0.15 cm²/V·S, which is noted as the highest for this compound-based semiconductors. nih.gov These derivatives also exhibit good material stability in air and excellent bias-stress and storage stability in devices under ambient conditions. nih.gov

Ambipolar Charge Transport in this compound Systems

The ability of a material to transport both holes and electrons is known as ambipolar charge transport. researchgate.net Extended zethrenes and their analogues have shown this amphoteric redox behavior, indicating their potential for ambipolar transport. cdnsciencepub.com Some studies suggest a qualitative connection between moderate-medium diradical character and ambipolar electrical behavior in certain systems, although this compound itself is noted to have a relatively low diradical index compared to other compounds exhibiting ambipolar transport. core.ac.uk However, derivatives like an O-doped polyaromatic hydrocarbon based on a cove-region O-annulation strategy have shown ambipolar charge transport with improved charge mobilities. researchgate.netdntb.gov.ua

n-Type Organic Semiconductors

While this compound itself has been used as a p-type semiconductor in thin film transistors researchgate.netrsc.org, derivatives of this compound can behave as n-type organic semiconductors. researchgate.netrsc.orgscispace.com For instance, derivatives formed by Diels–Alder addition to the bay region of this compound have shown n-type semiconducting properties. researchgate.netrsc.orgscispace.com The development of strongly electron-accepting π-systems, such as diazathis compound bisimide (DAZBI), which is synthesized by incorporating imide substituents and imine-type nitrogen atoms into this compound, is crucial for high-performance n-type organic semiconductors. rsc.orgx-con.jp DAZBI exhibits a low-lying LUMO and remarkable stability, even under ambient conditions. rsc.org

Molecular Materials for Optoelectronics

This compound analogues are also investigated for their potential in optoelectronic applications, particularly as organic near-infrared (NIR) dyes. researchgate.netcdnsciencepub.com

Organic Near-Infrared (NIR) Dyes

Extended zethrenes and their analogues with small to moderate diradical characters are promising candidates for organic NIR dyes. cdnsciencepub.coma-z.lu Their intrinsic small energy gaps contribute to their potential for absorbing light in the NIR region. cdnsciencepub.com Properly stabilized this compound analogues have been synthesized and exhibit intense absorption beyond 900 nm and high stability. cdnsciencepub.com A new diradical approach involving tuning the diradical character of quinoidal pro-aromatic compounds, including zethrenes and their analogues, has led to stable organic dyes with very intense absorption beyond 1000 nm. a-z.lu For example, a p-quinodimethane (p-QDM) bridged perylene (B46583) monoimide dimer, considered an extended heptathis compound diimide, shows intense absorption at 915 nm. cdnsciencepub.com

Chromophores for Nonlinear Optics

Zethrenes and their analogues with small to moderate diradical characters exhibit long-wavelength absorption in the near-infrared (NIR) region and large two-photon absorption (TPA) cross sections, making them suitable as nonlinear optical (NLO) chromophores. cdnsciencepub.comresearchgate.netmdpi.com The open-shell character of these molecules is a key factor contributing to their unique optical properties, including significant second hyperpolarizability (γ). cdnsciencepub.comresearchgate.net

Theoretical studies have indicated that compounds with small to moderate diradical character are predicted to show large second hyperpolarizability and TPA cross sections, which opens opportunities for NLO applications such as optical limiting. researchgate.net Dibenzozethrenes, for instance, have been shown to possess larger TPA cross-sections compared to zethrenes, with the parent dibenzothis compound exhibiting a maximum TPA cross-section of 4323 GM at 530 nm. nih.gov

Research suggests that zethrenes represent useful building blocks for NLO materials, and their NLO performance depends on their π-conjugation and biradical properties. nih.govresearchgate.net The integration of functional moieties and their geometric arrangement within a D-π-A (Donor-pi-bridge-Acceptor) paradigm can lead to large second-order NLO responses. researchgate.net

Spintronics and Molecular Magnetism

The unique magnetic activity of extended zethrenes and their analogues is attributed to their small singlet-triplet energy gap. cdnsciencepub.com Molecules with an open-shell singlet ground state, like many this compound derivatives, are of significant interest for applications in molecular electronics and spintronics. researchgate.netresearchgate.netd-nb.info The open-shell character and the presence of unpaired electrons make them potential candidates for spin-based electronics. cdnsciencepub.comacs.org

Theoretical studies have shown that zethrenes exhibit a faster increase in radical character and a quicker decrease in the singlet-triplet gap with an increasing number of benzenoid rings compared to acenes. researchgate.net Lateral extension of zethrenes leads to super-zethrene compounds, which are inherently open-shell and show enhanced open-shell character. researchgate.net

Super-nonathis compound, a large this compound homologue, has been synthesized and characterized, exhibiting an open-shell singlet ground state with a significant spin polarization-driven electronic gap and strong intramolecular magnetic exchange coupling. arxiv.org These properties highlight their potential for molecular spintronics. arxiv.org The ability to control the spin concentration and achieve long-range ordered packing are crucial for future spintronic applications. cdnsciencepub.com

Organic Photovoltaics

Zethrenes and their derivatives, particularly those with a singlet biradical ground state, are being explored as molecular materials for organic photovoltaics (OPVs). acs.orgresearchgate.netnih.govscispace.com Their electronic properties, such as small energy gaps and amphoteric redox behavior, make them potential candidates for use in solar cells. researchgate.net

Compounds with small and moderate biradical character, which are characteristic of certain zethrenes, are relevant for OPV applications. researchgate.net The singlet biradical character of zethrenes is closely related to phenomena like singlet fission, which could potentially lead to more efficient solar cells by exceeding the theoretical Shockley-Queisser limit. researchgate.netfupress.net

Some this compound derivatives have been investigated for their charge transport properties, with reports of their use as p-type organic semiconductors in thin film transistors. cdnsciencepub.comresearchgate.net While the full potential of this compound-based molecules as semiconductors in OPVs is still being explored, their tunable electronic structure offers opportunities for designing efficient materials. researchgate.net

Energy Storage Devices

The amphoteric redox behavior of extended zethrenes and their analogues, meaning they can act as both hole and electron transporting materials, makes them interesting for energy storage applications. cdnsciencepub.com Compounds with small energy gaps and amphoteric redox properties can potentially serve as active materials in energy storage devices such as lithium-ion batteries and supercapacitors. researchgate.netnih.govscispace.comresearchgate.netresearchgate.net

The observed multiple redox waves in some this compound-based materials imply their potential utility as electrode materials in batteries or supercapacitors. researchgate.netresearchgate.net Research into this compound-inspired nanoscale materials also suggests potential applications in energy storage devices. worldscientific.com The development of novel electrode materials, including organic frameworks, is an active area of research for enhancing the performance of energy storage systems like supercapacitors. u-strasbg.fr

While specific detailed research findings on this compound's direct implementation in commercial energy storage devices are still emerging, their inherent redox properties and tunable electronic structures position them as promising candidates for further investigation in this field.

Q & A

Q. What are the key structural and electronic properties of Zethrene that distinguish it from other polycyclic hydrocarbons?

this compound is a planar, Z-shaped polycyclic aromatic hydrocarbon with a unique resonance structure, featuring both closed-shell quinoidal and open-shell diradical configurations . Its π-π stacking distance is 3.45 Å, with adjacent π planes angled at ~78°, contributing to its distinct electronic behavior. The diradical character (quantified by y0y_0) arises from competition between aromatic stabilization in the quinoidal form and radical stabilization in the diradical form. Experimental studies confirm moderate diradical character (y0=0.48y_0 = 0.48 for nonathis compound) and a small singlet-triplet energy gap (ΔEST=5.2kcal/mol\Delta E_{S-T} = -5.2 \, \text{kcal/mol}) . These properties enable unique optical absorption (500–600 nm for this compound; 622–648 nm for diimides) and redox activity, distinguishing it from acenes or graphene fragments .

Q. What experimental techniques are critical for characterizing this compound’s diradical nature and electronic ground state?

Key methods include:

  • Variable-temperature NMR/ESR : Detects paramagnetic signals and spin density distribution in open-shell systems .
  • SQUID magnetometry : Measures singlet-triplet energy gaps (e.g., ΔEST=5.2kcal/mol\Delta E_{S-T} = -5.2 \, \text{kcal/mol} for HR-NZ) .
  • UV-vis-NIR spectroscopy : Identifies absorption bands linked to diradical transitions (e.g., NIR absorption at 804 nm for this compound diimides) .
  • Cyclic voltammetry : Quantifies redox behavior, such as amphoteric activity with electrochemical gaps as low as 1.33 eV . Computational tools like UCAM-B3LYP and DFT validate experimental findings by modeling spin densities and resonance structures .

Q. How can solubility and stability of this compound derivatives be improved for practical applications?

Functionalization at the 7,14-positions (bay region) or 3,4,10,11-positions (naphthalene units) enhances stability. For example:

  • Electron-withdrawing groups (e.g., imides) reduce aggregation and improve quantum yields .
  • Oligo(ethylene glycol) ether chains increase solubility in polar solvents .
  • Steric hindrance via 2,6-diisopropylphenyl substituents suppresses reactive bay regions, extending solution stability to >10 days .

Advanced Research Questions

Q. How do synthesis methodologies for this compound derivatives influence their diradical character and optoelectronic properties?

Synthetic routes such as Pd-catalyzed cyclodimerization and on-surface synthesis (e.g., super-nonathis compound on Au(111)) enable precise control over π-extension and substituent effects . For example:

  • Longitudinal π-extension (e.g., heptathis compound → octathis compound) increases diradical character (y0y_0 from 0.48 to 0.537) due to enhanced aromatic sextet competition .
  • Surface-mediated synthesis using scanning tunneling microscopy (STM) allows direct observation of open-shell singlet states with spin polarization gaps of 1 eV . Methodological optimization (e.g., N-alkyl maleimide Diels-Alder reactions) further tunes reactivity and optical properties .

Q. What strategies reconcile contradictions in experimental vs. computational predictions of this compound’s diradical behavior?

Discrepancies often arise from molecular size, substituent effects, and environmental factors. To address these:

  • Multireference calculations (e.g., CASSCF) account for strong electron correlation in extended systems .
  • Comparative studies between homologues (e.g., nonathis compound vs. nonacene) highlight spatial localization differences in unpaired electrons, explaining faster increases in radical character for Zethrenes .
  • In-situ spectroscopy (e.g., bond-resolved STM) validates theoretical models by mapping frontier molecular orbitals and spin excitations (e.g., 51 meV intramolecular exchange coupling in super-nonathis compound) .

Q. How can this compound-based materials be integrated into functional devices for spintronics or bioimaging?

  • Organic field-effect transistors (OFETs) : this compound diimides exhibit n-type behavior with electron mobility up to 2×104cm2/V.s2 \times 10^{-4} \, \text{cm}^2/\text{V.s}, though threshold voltages (>40 V) require optimization .
  • Two-photon absorption (TPA) materials : Diradical-rich derivatives (e.g., compound 30) show large TPA cross-sections (2080 GM at 1800 nm) for deep-tissue imaging .
  • Surface-modified probes : Carboxylic acid-functionalized Zethrenes enable protein binding, facilitating bioimaging in the 700–950 nm window .

Methodological Guidelines

  • Data Interpretation : Use ab initio calculations to correlate NICS(1)zz values (e.g., +1.41 ppm for distorted this compound dimers) with diradical character .
  • Experimental Design : Prioritize substituents with dual steric/electronic effects (e.g., 2,6-diisopropylphenyl) to balance stability and functionality .
  • Collaboration : Integrate synthetic chemists, spectroscopists, and computational modelers to address complex structure-property relationships .

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